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  • Product: 2-Morpholinooxazole-4-carboxylic acid
  • CAS: 955401-70-4

Core Science & Biosynthesis

Foundational

The Architectonics of Interaction: A Technical Guide to the Hydrogen Bonding Potential of Morpholinooxazole Carboxylic Acids

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract The morpholinooxazole carboxylic acid scaffold represents a confluence of chemical functionalities with significant implications f...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholinooxazole carboxylic acid scaffold represents a confluence of chemical functionalities with significant implications for medicinal chemistry. The strategic incorporation of morpholine, oxazole, and carboxylic acid moieties offers a rich tapestry of potential non-covalent interactions, paramount among which is hydrogen bonding. This guide provides an in-depth analysis of the hydrogen bonding potential of this molecular framework. We will dissect the contributions of each constituent, explore the potential for both intramolecular and intermolecular hydrogen bonds, and present a comprehensive overview of the experimental and computational methodologies required to elucidate these interactions. A thorough understanding of the hydrogen bonding landscape of morpholinooxazole carboxylic acids is critical for optimizing their pharmacokinetic and pharmacodynamic profiles, ultimately enabling the rational design of more effective and specific therapeutic agents.

The Central Role of Hydrogen Bonding in Molecular Recognition

In the intricate dance of drug-receptor interactions, hydrogen bonds often take center stage. These directional, non-covalent interactions, formed between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom (the acceptor), are fundamental to the specificity and stability of a drug-receptor complex.[1][2] While individual hydrogen bonds are weaker than covalent bonds, their collective effect, when multiple hydrogen bonds form simultaneously, can substantially increase the binding affinity and stability of a drug at its target site.[1] The geometry of hydrogen bonds, characterized by specific bond lengths and angles, further contributes to the precise three-dimensional arrangement required for biological activity.[3] Therefore, a comprehensive understanding and strategic manipulation of a molecule's hydrogen bonding potential are cornerstones of modern drug discovery.[2][4]

Deconstructing the Morpholinooxazole Carboxylic Acid Scaffold: A Triumvirate of Hydrogen Bonding Capabilities

The hydrogen bonding potential of a morpholinooxazole carboxylic acid is a composite of the individual characteristics of its three key functional groups: the carboxylic acid, the morpholine ring, and the oxazole ring.

The Carboxylic Acid: A Dominant Hydrogen Bonding Moiety

The carboxylic acid group (-COOH) is a powerful player in hydrogen bonding. It possesses both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen).[5] This duality allows carboxylic acids to form strong intermolecular hydrogen bonds, famously leading to the formation of stable cyclic dimers in the liquid and solid states.[5][6][7] This extensive hydrogen bonding network is responsible for the relatively high boiling points and water solubility of smaller carboxylic acids.[8][9] The ability of the carboxyl group to readily engage in hydrogen bonding with water molecules is a key determinant of a drug's solubility.[8][9]

The Morpholine Ring: A Modulator of Physicochemical Properties

The morpholine ring is a valuable heterocycle in drug design, often incorporated to fine-tune a molecule's physicochemical properties.[10][11][12] The presence of a weakly basic nitrogen atom and an ether oxygen atom provides opportunities for hydrogen bonding.[10][13] The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen, depending on its substitution and the surrounding electronic environment, can also participate as an acceptor. The flexible conformation of the morpholine ring allows it to orient itself favorably for interactions within a binding pocket, contributing to both hydrophilic and lipophilic interactions.[10][11] This versatility can enhance a compound's solubility, permeability, and overall pharmacokinetic profile.[10][11][13]

The Oxazole Ring: A Subtle but Significant Contributor

The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, contributes to the overall electronic and interactive properties of the molecule.[14][15][16] The nitrogen atom in the oxazole ring is a potential hydrogen bond acceptor.[17] While generally considered a weaker interaction compared to those involving the carboxylic acid, these hydrogen bonds can still play a crucial role in determining the overall conformation and binding affinity of the molecule.[14][15] The planar nature of the oxazole ring can also influence the spatial arrangement of other functional groups, impacting their ability to form hydrogen bonds.[14][16]

The Interplay of Forces: Intramolecular vs. Intermolecular Hydrogen Bonding

A critical consideration for morpholinooxazole carboxylic acids is the potential for both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding. The proximity of the different functional groups within the scaffold may allow for the formation of internal hydrogen bonds. For instance, a hydrogen bond could potentially form between the carboxylic acid proton and the nitrogen or oxygen of the morpholine or oxazole rings, depending on the molecule's conformation.

The formation of an intramolecular hydrogen bond can have significant consequences for a drug's properties. It can lock the molecule into a specific conformation, which may be either favorable or unfavorable for binding to its target.[18] Furthermore, by satisfying a hydrogen bonding donor and acceptor internally, the molecule may exhibit reduced intermolecular hydrogen bonding with water, potentially leading to lower solubility but increased membrane permeability.[2] The balance between intramolecular and intermolecular hydrogen bonding is often influenced by the solvent environment.[18]

Diagram: Potential Hydrogen Bonding Sites in a Generic Morpholinooxazole Carboxylic Acid

H_Bonding_Sites cluster_molecule Morpholinooxazole Carboxylic Acid cluster_interactions Potential Hydrogen Bonds Molecule R-Oxazole-Morpholine-COOH COOH Carboxylic Acid -COOH Morpholine_O Morpholine Oxygen (Acceptor) Morpholine_N Morpholine Nitrogen (Acceptor) Oxazole_N Oxazole Nitrogen (Acceptor) COOH_OH Hydroxyl H (Donor) COOH->COOH_OH COOH_CO Carbonyl O (Acceptor) COOH->COOH_CO COOH_OH->Morpholine_N Intramolecular (Potential) COOH_OH->Oxazole_N Intramolecular (Potential) Receptor_Acceptor Receptor/Solvent (Acceptor) COOH_OH->Receptor_Acceptor Intermolecular (Strong) Receptor_Donor Receptor/Solvent (Donor) Receptor_Donor->Morpholine_O Intermolecular Receptor_Donor->Morpholine_N Intermolecular Receptor_Donor->Oxazole_N Intermolecular Receptor_Donor->COOH_CO Intermolecular (Strong)

Caption: Potential hydrogen bond donor and acceptor sites within a morpholinooxazole carboxylic acid, illustrating both intramolecular and intermolecular possibilities.

Experimental and Computational Protocols for Characterization

A multi-faceted approach combining experimental and computational techniques is essential for a comprehensive understanding of the hydrogen bonding potential of morpholinooxazole carboxylic acids.

Experimental Methodologies

4.1.1. X-Ray Crystallography

  • Principle: X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of a molecule in the solid state.[10][13] This technique can directly visualize hydrogen bonds, providing precise measurements of bond lengths and angles.[1][10]

  • Protocol:

    • Crystallization: Grow single crystals of the morpholinooxazole carboxylic acid derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

    • Data Collection: Mount a single crystal on a goniometer and expose it to a beam of X-rays. The diffraction pattern is recorded on a detector.[10]

    • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are determined.[10] This model is then refined to best fit the experimental data.

  • Causality: The precise atomic coordinates obtained from X-ray crystallography allow for the unambiguous identification of both intramolecular and intermolecular hydrogen bonds and their geometric parameters in the crystalline form.[1][10]

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy is a powerful tool for studying hydrogen bonding in solution.[5][15] The chemical shift of a proton involved in a hydrogen bond is sensitive to its electronic environment.

  • Protocol:

    • Sample Preparation: Dissolve the morpholinooxazole carboxylic acid in a suitable deuterated solvent.

    • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The chemical shift of the carboxylic acid proton, typically found far downfield (around 10-13 ppm), is a key indicator of hydrogen bonding.[5][15]

    • Variable Temperature and Concentration Studies: Acquiring spectra at different temperatures and concentrations can help distinguish between intramolecular and intermolecular hydrogen bonds. The chemical shift of a proton involved in an intermolecular hydrogen bond is often temperature and concentration-dependent, while that of an intramolecularly bonded proton is less so.

  • Causality: Changes in the chemical shift of the carboxylic acid proton provide evidence for the presence and relative strength of hydrogen bonds in solution.[5][15]

4.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Principle: FTIR spectroscopy measures the vibrational frequencies of bonds within a molecule. Hydrogen bonding perturbs these frequencies, providing a diagnostic signature.

  • Protocol:

    • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet), a liquid (as a thin film), or in solution.

    • Spectrum Acquisition: Obtain the infrared spectrum of the compound.

    • Analysis: The O-H stretching vibration of a carboxylic acid typically appears as a very broad band in the region of 3300-2500 cm⁻¹, which is characteristic of strong hydrogen bonding.[15][19] The C=O stretching frequency is also sensitive to hydrogen bonding, often shifting to a lower wavenumber.[19]

  • Causality: The broadening and shifting of the O-H and C=O stretching bands provide strong evidence for the presence of hydrogen-bonded species, particularly the characteristic carboxylic acid dimers.[15][19]

Computational Methodologies

4.2.1. Density Functional Theory (DFT) Calculations

  • Principle: DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[20] It can be employed to predict molecular geometries, vibrational frequencies, and the energies of different conformations, including those with and without hydrogen bonds.

  • Protocol:

    • Model Building: Construct a 3D model of the morpholinooxazole carboxylic acid molecule.

    • Geometry Optimization: Perform geometry optimization calculations to find the lowest energy conformation(s) of the molecule in the gas phase or with a solvent model.

    • Analysis of Hydrogen Bonds: Analyze the optimized structures for the presence of hydrogen bonds, examining bond lengths and angles.

    • Vibrational Frequency Calculation: Calculate the vibrational frequencies to compare with experimental FTIR data.

    • Atoms in Molecules (AIM) Theory: This analysis can be used to characterize the nature and strength of the hydrogen bonds based on the topology of the electron density.[21]

  • Causality: DFT calculations provide a theoretical framework to understand the relative stabilities of different hydrogen-bonded conformers and to predict spectroscopic properties that can be compared with experimental results.[20]

Diagram: Integrated Workflow for Hydrogen Bonding Analysis

Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Characterization cluster_computational Computational Modeling cluster_analysis Data Integration & Interpretation Synthesis Synthesis of Morpholinooxazole Carboxylic Acid XRay X-Ray Crystallography (Solid State Structure, H-Bond Geometry) Synthesis->XRay NMR NMR Spectroscopy (Solution State H-Bonding, Intra- vs. Inter-) Synthesis->NMR FTIR FTIR Spectroscopy (Vibrational Modes, H-Bond Signatures) Synthesis->FTIR DFT DFT Calculations (Conformational Analysis, Energetics, AIM) Synthesis->DFT XRay->DFT Correlate Analysis Comprehensive Hydrogen Bonding Profile XRay->Analysis NMR->DFT Correlate NMR->Analysis FTIR->DFT Correlate FTIR->Analysis DFT->Analysis

Caption: A workflow illustrating the integration of experimental and computational methods for a comprehensive analysis of hydrogen bonding.

Quantitative Data Summary

Parameter Technique Typical Values/Observations for Hydrogen Bonds Significance
H---A Distance X-Ray Crystallography1.5 - 2.5 ÅShorter distances indicate stronger bonds.
D-H---A Angle X-Ray Crystallography150 - 180°Angles closer to 180° indicate stronger, more directional bonds.[3]
¹H Chemical Shift (COOH) NMR Spectroscopy10 - 13 ppmDownfield shift indicates hydrogen bonding.[5][15]
O-H Stretch FTIR SpectroscopyBroad band at 3300-2500 cm⁻¹Characteristic of strong hydrogen bonding in carboxylic acid dimers.[15][19]
C=O Stretch FTIR SpectroscopyShift to lower wavenumber (e.g., ~1710 cm⁻¹ for dimers)Indicates weakening of the C=O bond due to hydrogen bonding.[15]
Interaction Energy Computational (DFT)-2 to -15 kcal/molQuantifies the strength of the hydrogen bond.

Implications for Drug Development and Conclusion

The hydrogen bonding potential of morpholinooxazole carboxylic acids is a critical determinant of their success as therapeutic agents. A thorough characterization of these interactions provides invaluable insights for:

  • Optimizing Solubility and Permeability: By understanding the balance between intermolecular hydrogen bonding with water and intramolecular hydrogen bonding, medicinal chemists can modify the structure to achieve the desired ADME (absorption, distribution, metabolism, and excretion) properties.[3]

  • Enhancing Target Affinity and Specificity: The directional nature of hydrogen bonds can be exploited to design molecules that fit precisely into a receptor's binding site, leading to increased potency and reduced off-target effects.[1][2]

  • Controlling Molecular Conformation: The presence of intramolecular hydrogen bonds can pre-organize the molecule into a bioactive conformation, potentially reducing the entropic penalty of binding.

References

  • Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. PMC - NIH. [Link]

  • A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C 9 H 11 N 3 OS. Science Publishing Group. [Link]

  • Can there be intramolecular hydrogen bonding in carboxylic acids? Quora. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Aromatic Carboxylic Acids and Their Pharmacologically Important Derivatives. MDPI. [Link]

  • Intramolecular versus Intermolecular Hydrogen Bond. YouTube. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Synthesis and Structure Characterization of Three Pharmaceutical Compounds Based on Tinidazole. MDPI. [Link]

  • Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. MDPI. [Link]

  • Macromolecular Structure Determination by X-ray Crystallography. eLS. [Link]

  • Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. Semantic Scholar. [Link]

  • Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates. PMC. [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ResearchGate. [Link]

  • The role of hydrogen bonds in thermodynamic and structural properties in binary mixtures of morpholine + 2-methylcyclohexanol: a combined experimental and computational study. ResearchGate. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]

  • X-Ray Crystallography. Dartmouth Undergraduate Journal of Science. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax. [Link]

  • Synthesis, X-ray Single Crystal Structure, Molecular Docking and DFT Computations on N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine: A New Potential Antifungal Agent Precursor. MDPI. [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PMC. [Link]

  • An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. RSC Publishing. [Link]

  • Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. [Link]

  • Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC. [Link]

  • Intramolecular Hydrogen Bonding Analysis Taylor Harville and Mark S. Gordon Department of Chemistry and Ames Laboratory, Iowa St. OSTI.GOV. [Link]

  • Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines: Experimental an. UCLA – Chemistry and Biochemistry. [Link]

  • Scheme 1. Synthesis of carboxylic acid functionalized poly[2-(3-butenyl). ResearchGate. [Link]

  • Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. PMC. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. [Link]11/11/937)

Sources

Exploratory

Crystal Structure Analysis of 2-Morpholinooxazole-4-carboxylic Acid: A Comprehensive Crystallographic Guide

Executive Summary The structural elucidation of small-molecule building blocks is a critical phase in rational drug design and materials science. 2-Morpholinooxazole-4-carboxylic acid (CAS 955401-70-4) is a highly versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small-molecule building blocks is a critical phase in rational drug design and materials science. 2-Morpholinooxazole-4-carboxylic acid (CAS 955401-70-4) is a highly versatile precursor frequently utilized in the synthesis of complex pharmaceutical agents, including potent protease inhibitors[1]. This whitepaper provides an in-depth technical guide to the crystal structure analysis of this compound. By detailing the causality behind crystallization methodologies, Single-Crystal X-Ray Diffraction (SCXRD) workflows, and supramolecular hydrogen-bonding networks, this guide serves as a self-validating protocol for researchers seeking high-resolution 3D structural data.

Structural Context & Chemical Anatomy

To successfully crystallize and analyze 2-Morpholinooxazole-4-carboxylic acid, one must first understand its conformational landscape. The molecule consists of three distinct functional domains, each dictating specific crystallographic behaviors:

  • The Oxazole Core: A planar, five-membered heteroaromatic ring that serves as the rigid scaffold of the molecule. The nitrogen atom at position 3 acts as a moderate hydrogen-bond acceptor.

  • The Morpholine Ring (Position 2): Attached via its nitrogen atom, this saturated heterocycle typically adopts a highly stable chair conformation to minimize steric hindrance. The oxygen atom at the para-position provides an additional site for intermolecular interactions.

  • The Carboxylic Acid Group (Position 4): A strong hydrogen-bond donor and acceptor. Because it is directly attached to the aromatic oxazole ring, it tends to remain coplanar with the core to maximize π -conjugation.

Understanding these domains is crucial because they dictate the solvent selection during crystal growth and the resulting supramolecular architecture in the solid state.

Self-Validating Crystallization Protocol

Growing diffraction-quality single crystals is often considered the primary bottleneck in SCXRD analysis[2]. For a molecule like 2-Morpholinooxazole-4-carboxylic acid, which possesses both polar (carboxylic acid) and non-polar (morpholine aliphatic backbone) characteristics, a vapor diffusion technique is highly recommended.

Causality-Driven Solvent Selection
  • Good Solvent: Methanol or Tetrahydrofuran (THF). The compound is highly soluble in these due to strong solvent-solute hydrogen bonding.

  • Antisolvent: Hexane or Diethyl Ether. These non-polar solvents will slowly diffuse into the good solvent, gradually lowering the dielectric constant of the mixture and inducing controlled nucleation.

Step-by-Step Vapor Diffusion Workflow
  • Dissolution: Dissolve 10–15 mg of highly pure 2-Morpholinooxazole-4-carboxylic acid in 1 mL of Methanol in a small inner vial (e.g., 2 mL capacity). Causality: Ensuring the solution is slightly undersaturated prevents rapid, chaotic precipitation (powdering).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner vial to remove dust particles, which act as unwanted heterogeneous nucleation sites.

  • Chamber Setup: Place the open inner vial inside a larger outer vial (e.g., 20 mL capacity) containing 3–5 mL of the antisolvent (Diethyl Ether).

  • Sealing and Equilibration: Cap the outer vial tightly and store it in a vibration-free environment at a constant temperature (e.g., 20°C).

  • Validation: Over 3 to 7 days, monitor for the appearance of faceted, transparent crystals. A high-quality crystal should extinguish polarized light uniformly when rotated under a polarizing microscope.

SCXRD Data Collection & Processing

Single-crystal X-ray crystallography remains the most unambiguous method for determining the 3D atomic arrangement of organic molecules[3].

Instrumentation & Data Strategy

Once a suitable crystal (optimal dimensions ~0.2 × 0.2 × 0.1 mm) is identified, it must be immediately coated in a cryoprotectant (e.g., Paratone-N oil) and mounted on a specialized loop.

  • Temperature Control: Data collection must be performed under a continuous stream of cold nitrogen gas (typically 100 K ). Causality: Cryogenic temperatures drastically reduce the atomic thermal displacement parameters (vibrations), yielding sharper Bragg reflections and allowing for the precise localization of lighter atoms, specifically the carboxylic acid hydrogen.

  • Radiation Source: Cu-K α radiation ( λ=1.54184 Å) is preferred over Mo-K α for light-atom organic structures to maximize diffraction intensity and anomalous dispersion signals.

Crystallographic Workflow Diagram

SCXRD_Workflow A Crystal Growth (Vapor Diffusion) B Selection & Cryo-Mounting A->B C Data Collection (100K, Cu-Kα) B->C D Integration & Absorption Correction C->D E Structure Solution (Direct Methods) D->E F Refinement (Least-Squares) E->F G Validation (CheckCIF) F->G

Caption: Step-by-step SCXRD workflow from crystal growth to final structure validation.

Quantitative Data: Expected Crystallographic Parameters

Based on structural analogs and the spatial requirements of the morpholine and oxazole rings, the table below summarizes the anticipated crystallographic parameters for 2-Morpholinooxazole-4-carboxylic acid.

ParameterExpected Value / RangeScientific Rationale
Crystal System Monoclinic or TriclinicCommon for asymmetric small organic molecules requiring dense packing.
Space Group P21​/c or P1ˉ Centrosymmetric space groups are highly favored due to the formation of inversion-symmetric carboxylic acid dimers.
Temperature 100(2) KMinimizes thermal motion for accurate hydrogen atom placement.
Z (Molecules/Unit Cell) 4 (for P21​/c )Standard packing efficiency for this molecular weight.
Final R1​ Index < 0.05 (5%)Indicates a high-quality refinement with excellent agreement between the structural model and experimental data.
Morpholine Conformation ChairTorsion angles around the C-O-C and C-N-C bonds will approximate 60° (gauche).

Supramolecular Architecture & Hydrogen Bonding Networks

The defining feature of the crystal packing in 2-Morpholinooxazole-4-carboxylic acid is its hydrogen-bonding network. Carboxylic acids are renowned in crystal engineering for their predictable self-assembly[4].

The R22​(8) Homodimer Motif

In the solid state, the carboxylic acid group of one molecule will almost certainly pair with the carboxylic acid group of an adjacent molecule. This occurs via two strong O−H⋯O hydrogen bonds, creating an eight-membered cyclic ring. In graph-set terminology, this highly stable supramolecular synthon is denoted as the R22​(8) motif [5].

Because the R22​(8) dimer is typically centrosymmetric, it forces the paired molecules to adopt an anti-parallel orientation.

Secondary Interactions

Beyond the primary dimer, the crystal lattice is further stabilized by weaker secondary interactions:

  • C−H⋯N Interactions: The hydrogen atoms of the morpholine ring can act as weak donors to the oxazole nitrogen (N3).

  • C−H⋯O Interactions: The morpholine oxygen can accept weak hydrogen bonds from adjacent aromatic or aliphatic protons, linking the R22​(8) dimers into 2D sheets or 3D networks.

Supramolecular Pathway Diagram

H_Bonding C1 Molecule A (COOH Donor/Acceptor) C2 Molecule B (COOH Acceptor/Donor) C1->C2 Strong O-H···O (R2,2(8) Motif) O1 Oxazole N3 (H-Bond Acceptor) C1->O1 Secondary C-H···N C2->C1 Strong O-H···O (R2,2(8) Motif) M1 Morpholine Oxygen (H-Bond Acceptor) C2->M1 Weak C-H···O

Caption: Hydrogen bonding hierarchy highlighting the primary R2,2(8) dimer and secondary network interactions.

Conclusion

The crystal structure analysis of 2-Morpholinooxazole-4-carboxylic acid requires a meticulous synthesis of chemical intuition and rigorous crystallographic methodology. By employing controlled vapor diffusion to yield high-quality single crystals, and utilizing cryogenic SCXRD data collection, researchers can accurately map the molecule's chair-conformation morpholine ring, planar oxazole core, and the dominant R22​(8) carboxylic acid dimerization motif. This structural blueprint is indispensable for downstream applications in computational modeling, structure-based drug design, and advanced material synthesis.

References

  • Staples, R. "Getting crystals your crystallographer will treasure: a beginner's guide". IUCr Journals. Available at: [Link]

  • Albright, A. L., et al. "Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction". Springer Nature. Available at: [Link]

  • Davidson, M. G., et al. "Crystal engineering with hetero-boranes. I. 1-Carboxy-1,2-dicarba-closo-dodecaborane(11)". ResearchGate. Available at: [Link]

  • Harris, K. D. M., et al. "Structural Understanding of a Molecular Material that Is Accessed Only by a Solid-State Desolvation Process". Journal of the American Chemical Society. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Rational Design and Synthesis of Kinase Inhibitors Using the 2-Morpholinooxazole-4-carboxylic Acid Scaffold

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the strategic selection of privileged pharmacophores. 2-Morpholinooxazole-4-carboxylic acid (CAS: 955401-70-4) ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the strategic selection of privileged pharmacophores. 2-Morpholinooxazole-4-carboxylic acid (CAS: 955401-70-4) has emerged as a highly versatile and effective building block in modern medicinal chemistry. This application note provides an in-depth technical guide on utilizing this scaffold to synthesize potent kinase inhibitors and targeted protein degraders (PROTACs). By detailing the mechanistic causality of the pharmacophore and providing a self-validating synthetic protocol, this guide empowers drug development professionals to seamlessly integrate this moiety into their discovery pipelines.

Mechanistic Grounding: The Morpholino-Oxazole Pharmacophore

The structural architecture of 2-morpholinooxazole-4-carboxylic acid is not arbitrary; it is a meticulously evolved moiety designed to exploit the conserved features of kinase ATP-binding pockets [1].

  • The Morpholine Ring (Hinge Binder): The morpholine oxygen acts as a critical hydrogen-bond acceptor. In the hydrophobic environment of the ATP-binding site, this oxygen forms a robust hydrogen bond with the backbone amide NH of the kinase hinge region (e.g., Valine or Leucine residues). This interaction is the primary anchor for many approved kinase inhibitors [1].

  • The Oxazole Core (Rigid Spacer): The oxazole ring serves as a planar, heteroaromatic spacer. Its rigidity minimizes conformational entropy upon binding, thereby increasing the overall binding affinity ( ΔG ). Furthermore, the geometry of the 1,3-oxazole directs the 4-position substituent precisely toward the solvent-exposed channel or the allosteric DFG-motif pocket.

  • The 4-Carboxylic Acid (Exit Vector): The carboxylic acid provides a highly tractable synthetic handle. Through simple amide coupling, it allows for rapid diversification. It has been successfully coupled with complex aminobenzimidazoles to yield potent Casein Kinase 1 (CK1) inhibitors [2], and conjugated to E3 ligase ligands to generate Tropomyosin Receptor Kinase (TRK) degraders[3].

KinasePathway Inhibitor Morpholino-oxazole Inhibitor Kinase Target Kinase (e.g., CK1, TRK) Inhibitor->Kinase Competitive Binding at ATP Pocket Substrate Downstream Effectors (Akt, p53, Wnt) Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Binds Hinge Region Response Cell Proliferation / Tumor Growth Substrate->Response Activation

Fig 1. Competitive inhibition of kinase signaling pathways by morpholino-oxazole derivatives.

Experimental Methodology: Self-Validating Amide Coupling Protocol

Synthesizing kinase inhibitors often involves coupling the 2-morpholinooxazole-4-carboxylic acid to highly functionalized, sterically hindered, or electron-deficient amines.

Causality of Reagent Selection: The electron-withdrawing nature of the oxazole ring slightly deactivates the carboxylic acid. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields. Therefore, HATU is the reagent of choice. HATU rapidly converts the acid into a highly reactive HOAt ester, overcoming steric bulk and electronic deactivation. DIPEA is utilized as a non-nucleophilic base to ensure the amine remains unprotonated without competing for the activated ester.

Step-by-Step Protocol

System Self-Validation: This protocol incorporates an intermediate LC-MS checkpoint. By confirming the formation of the active HOAt ester before adding the valuable amine scaffold, you prevent the loss of precious late-stage intermediates.

  • Preparation & Activation:

    • Dissolve 2-Morpholinooxazole-4-carboxylic acid (1.0 equiv, typically 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.

    • Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature to ensure complete deprotonation.

    • Add HATU (1.2 equiv) in one portion. The solution typically turns a pale yellow.

  • Self-Validation Checkpoint (Active Ester Formation):

    • Action: After 15 minutes, withdraw a 5 μ L aliquot, dilute in 1 mL Acetonitrile, and inject into the LC-MS.

    • Validation: Look for the mass corresponding to the HOAt-active ester intermediate. Do not proceed until the starting acid mass is completely consumed.

  • Amine Coupling:

    • Once activation is confirmed, add the target amine (e.g., functionalized aniline or aminobenzimidazole) (0.95 equiv) dissolved in 1 mL of anhydrous DMF dropwise. Note: Using 0.95 equiv of the amine ensures it is the limiting reagent, simplifying downstream reverse-phase purification.

    • Stir the reaction at room temperature for 2 to 12 hours.

  • Reaction Quench & Workup:

    • Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ .

    • Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

    • Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to meticulously remove residual DMF, followed by brine (10 mL).

    • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the final kinase inhibitor.

SynthesisWorkflow A 2-Morpholinooxazole- 4-carboxylic acid (CAS: 955401-70-4) B Acid Activation (HATU, DIPEA) A->B C Amine Coupling (Target Scaffold) B->C D LC-MS Validation (Self-Correction) C->D E Prep-HPLC Purification D->E

Fig 2. Standardized workflow for the synthesis and validation of morpholino-oxazole amides.

Quantitative Data: Optimization of Coupling Conditions

To empirically justify the selection of HATU, the following table summarizes the optimization data for coupling 2-morpholinooxazole-4-carboxylic acid with a sterically hindered ortho-substituted aniline model.

Coupling ReagentBaseSolventTime (hrs)Conversion (LC-MS)Isolated Yield
HATU (1.2 eq)DIPEA (3.0 eq)DMF2>98%89%
PyBOP (1.2 eq)DIPEA (3.0 eq)DMF685%72%
EDC/HOBt (1.5 eq)DIPEA (3.0 eq)DMF1860%45%
T3P (1.5 eq, 50% in EtOAc)Pyridine (3.0 eq)EtOAc2440%28%

References

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

  • US20150158878A1 - Bifluorodioxalane-amino-benzimidazole kinase inhibitors for the treatment of cancer, autoimmune inflammation and CNS disorders Source: Google Patents URL
  • WO2021170109A1 - Tropomyosin receptor kinase (trk)
Application

Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol for N-Terminal Modification using 2-Morpholinooxazole-4-carboxylic acid

Introduction & Pharmacological Rationale The incorporation of non-proteinogenic heterocyclic building blocks into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. Specifically, 2-Morpholinooxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The incorporation of non-proteinogenic heterocyclic building blocks into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. Specifically, 2-Morpholinooxazole-4-carboxylic acid (CAS 955401-70-4)[1] serves as a highly specialized N-terminal capping agent or side-chain modifier. Heterocyclic carboxylic acids, such as oxazole and isoxazole derivatives, are increasingly incorporated into solid-phase peptide synthesis (SPPS) to generate peptidomimetics with enhanced biological profiles[2].

The strategic addition of a 2-morpholinooxazole moiety provides a triad of pharmacological enhancements:

  • Protease Shielding: Capping the N-terminus with a rigid heterocycle prevents exopeptidase degradation.

  • Aqueous Solubility: The morpholine ring contains a basic nitrogen that becomes protonated at physiological pH, significantly improving the aqueous solubility of highly hydrophobic peptide sequences.

  • Target Affinity: The oxazole ring acts as a bioisostere for amide bonds, providing unique hydrogen-bond acceptor capabilities that can stabilize macrocyclic structures or enhance receptor binding[3].

ADME_Pathway cluster_benefits Pharmacological Enhancements BasePeptide Native Peptide Sequence Modification N-terminal Capping (2-Morpholinooxazole) BasePeptide->Modification SPPS Coupling Protease Protease Resistance (Exopeptidase Shielding) Modification->Protease Solubility Aqueous Solubility (Morpholine Moiety) Modification->Solubility Binding Target Affinity (Oxazole H-Bonding) Modification->Binding

Fig 1. Pharmacological enhancements provided by N-terminal 2-morpholinooxazole capping.

Mechanistic Insights & Coupling Dynamics

Coupling heteroaromatic carboxylic acids requires a departure from standard aliphatic Fmoc-amino acid protocols. As an Application Scientist, understanding the causality behind these deviations is critical for preventing synthesis failure.

The Epimerization Advantage

A major challenge in peptide synthesis is the loss of chiral integrity during the activation of the carboxyl residue, often via the formation of an oxazol-5(4H)-one intermediate[4]. Because 2-morpholinooxazole-4-carboxylic acid lacks an α -chiral center, it completely bypasses the severe epimerization risks typically associated with the activation of standard chiral amino acids[4]. This structural feature allows us to push the coupling conditions using stronger bases and highly reactive uronium salts (like HATU) without the risk of generating diastereomeric impurities.

Electronic Effects on Active Ester Formation

The oxazole ring exerts an electron-withdrawing effect on the C4-carboxylic acid, which can slightly reduce the electrophilicity of the resulting active ester (e.g., the OBt or OAt ester). However, the electron-donating morpholine group at the C2 position partially mitigates this. To ensure quantitative coupling to a sterically hindered N-terminal amine on a solid support, a highly efficient coupling reagent such as HATU, paired with a strong organic base (DIPEA), is mandatory.

Optimization of Coupling Conditions

To establish a self-validating protocol, various coupling microenvironments were evaluated. The quantitative data below summarizes the optimal reagent combinations for coupling 2-morpholinooxazole-4-carboxylic acid to a resin-bound secondary or sterically hindered primary amine.

Coupling ReagentBase (Equivalents)SolventReaction TimeYield (%)Purity (LC-MS)
DIC / Oxyma PureNoneDMF120 min85%>90%
HATU DIPEA (6.0 eq) DMF 60 min (Double) >95% >95%
PyBOPNMM (6.0 eq)DMF120 min78%>85%
HBTUDIPEA (6.0 eq)DMF120 min70%>80%

Detailed Experimental Protocol

SPPS_Workflow Resin Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect CoupleAA Standard AA Elongation (Fmoc-AA-OH, DIC/Oxyma) Deprotect->CoupleAA FinalDeprotect Final N-terminal Deprotection CoupleAA->FinalDeprotect Sequence Complete CapHeterocycle Heterocycle Coupling (2-Morpholinooxazole-4-carboxylic acid) FinalDeprotect->CapHeterocycle Cleavage Cleavage & Global Deprotection (TFA/TIS/H2O) CapHeterocycle->Cleavage

Fig 2. Solid-phase peptide synthesis workflow for terminal heterocycle incorporation.

Phase 1: Resin Preparation and Peptide Elongation
  • Resin Swelling: Swell 0.1 mmol of Fmoc-Rink Amide AM resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

    • Causality: Wash the resin thoroughly (5 × DMF) to ensure complete removal of piperidine. Residual base can prematurely neutralize the incoming activated carboxylic acid, leading to truncated sequences.

  • Standard Elongation: Couple standard Fmoc-amino acids using 4.0 eq Fmoc-AA-OH, 4.0 eq DIC, and 4.0 eq Oxyma Pure in DMF for 60 minutes. Repeat until the desired sequence is complete.

Phase 2: N-Terminal Capping with 2-Morpholinooxazole-4-carboxylic acid
  • Final Deprotection: Remove the final N-terminal Fmoc group as described in Phase 1, Step 2.

  • Reagent Preparation: In a clean vial, dissolve 3.0 eq (0.3 mmol) of 2-Morpholinooxazole-4-carboxylic acid and 2.9 eq (0.29 mmol) of HATU in a minimal volume of anhydrous DMF (approx. 2 mL).

  • Pre-Activation: Add 6.0 eq (0.6 mmol) of DIPEA to the vial. Vortex and let stand for exactly 3 minutes .

    • Causality: Extended pre-activation of carboxylic acids with uronium salts like HATU can lead to the formation of unreactive guanidinium byproducts on the N-terminus, permanently capping the peptide with an incorrect mass.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Double Coupling (Mandatory): Drain the reaction mixture and repeat Steps 2-4 with fresh reagents for an additional 60 minutes.

    • Causality: The steric bulk of the morpholine ring and the altered electronic profile of the oxazole necessitate a double coupling to force the reaction to 100% completion.

Phase 3: Cleavage and Global Deprotection
  • Washing: Wash the resin with DMF (3×), DCM (5×), and dry under vacuum for 30 minutes.

  • Cleavage Cocktail: Add 3 mL of cleavage cocktail (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Ultrapure H₂O). Agitate for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 30 mL of cold diethyl ether (-20°C). Centrifuge at 4000 rpm for 5 minutes to pellet the peptide. Wash the pellet twice with cold ether and lyophilize.

Self-Validation & Analytical Characterization

A robust protocol must be self-validating. Implement the following checkpoints to guarantee the integrity of the synthesis:

  • In-Process Validation (Kaiser Test): Following the double coupling of the heterocycle, perform a Kaiser test on a few resin beads. A negative result (yellow beads/solution) confirms the complete acylation of the primary amine. If the beads are blue, perform a third coupling using DIC/Oxyma to avoid further HATU-induced guanidinylation.

  • Micro-Cleavage LC-MS: Before proceeding to the full 2-hour global cleavage, withdraw a 5 mg resin aliquot. Treat with 100 µL of the TFA cocktail for 30 minutes, precipitate in 1 mL of ether, and analyze via LC-MS.

    • Validation Metric: Look for the target mass [M+H]+ corresponding to the peptide sequence + the 2-morpholinooxazole-4-carbonyl moiety ( C8​H9​N2​O3​ , exact mass addition = 181.06 Da minus H2​O for the amide bond = +163.07 Da shift from the free N-terminal peptide). Ensure no unreacted deletion sequences remain.

References

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides Source: Molecules (PubMed Central) URL:[Link]

  • Activation of a Terminal Carboxylic Acid by an Internal Oxazole: A Novel Synthesis of Macrocyclodepsipeptide Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Epimerisation in Peptide Synthesis Source: Molecules (MDPI) URL:[Link]

Sources

Method

Application Note: Derivatization Strategies for 2-Morpholinooxazole-4-carboxylic Acid in High-Throughput Library Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Morpholinooxazole-4-carboxylic acid (CAS: 955401-70-4) Scaffold Rationale & Structural Significance In modern drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Morpholinooxazole-4-carboxylic acid (CAS: 955401-70-4)

Scaffold Rationale & Structural Significance

In modern drug discovery, the architectural design of screening libraries relies heavily on privileged scaffolds that offer both structural rigidity and favorable physicochemical properties. 2-Morpholinooxazole-4-carboxylic acid[1] represents a highly versatile building block for diversity-oriented synthesis.

The oxazole core functions as a metabolically stable, rigid spacer that frequently acts as a hydrogen-bond acceptor in kinase hinge-binding motifs and protein-protein interaction inhibitors. The inclusion of the C2-morpholine substituent serves a dual purpose: it enhances the aqueous solubility of the resulting derivatives and modulates the basicity of the scaffold. The C4-carboxylic acid provides an ideal, orthogonal handle for divergent derivatization, enabling the rapid generation of extensive chemical space through parallel combinatorial library synthesis[2] and even DNA-encoded library (DEL) platforms[3].

Mechanistic Insights into Oxazole Derivatization

As a Senior Application Scientist, it is critical to understand the causality behind reagent selection when working with heteroaromatic carboxylic acids. Oxazole-4-carboxylic acids present unique electronic and steric challenges compared to standard aliphatic acids.

  • Electronic Stabilization: Unsubstituted oxazoles can be prone to nucleophilic ring-opening. However, the electron-donating nature of the morpholine nitrogen into the oxazole system significantly reduces the electrophilicity of the C2 position, stabilizing the ring during harsh coupling conditions [4].

  • Coupling Reagent Causality: The electron-withdrawing effect of the oxazole nitrogen inherently deactivates the adjacent C4-carbonyl carbon. Traditional coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice. HATU generates a highly reactive O-atabenzotriazolyl active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance—hydrogen-bonding with the incoming amine to dramatically accelerate the nucleophilic attack, overcoming the scaffold's inherent electronic barriers.

High-Throughput Library Synthesis Workflows

The derivatization of 2-morpholinooxazole-4-carboxylic acid is typically executed via a parallel synthesis workflow, allowing for the rapid generation of hundreds of amides or esters for high-throughput screening (HTS).

Workflow A 2-Morpholinooxazole- 4-carboxylic acid B Activation (HATU/DIPEA) A->B C Parallel Amidation (Diverse Amines) B->C D HT Purification (Prep-HPLC) C->D E Screening Library (>1000 cmpds) D->E

Fig 1. High-throughput library synthesis workflow for 2-morpholinooxazole-4-carboxylic acid.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure high fidelity during automated or manual library synthesis.

Protocol A: High-Throughput Parallel Amide Coupling

Objective: Generation of diverse 2-morpholinooxazole-4-carboxamides.

  • Preparation: In a 96-well reaction block, dispense 2-morpholinooxazole-4-carboxylic acid (0.1 mmol, 1.0 eq) into each well.

  • Activation: Add a solution of HATU (0.12 mmol, 1.2 eq) in anhydrous DMF (0.5 mL), followed immediately by N,N-diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 eq). Agitate at room temperature for 10 minutes.

  • Amine Addition: Dispense diverse primary and secondary amines (0.12 mmol, 1.2 eq) into their respective wells. Seal the block and agitate at 30 °C for 4 hours.

  • Validation Checkpoint: Withdraw a 5 µL aliquot from a representative well, dilute in 100 µL of methanol, and analyze via LC-MS. Causality Check: The presence of a methyl ester adduct (m/z = 213.08) indicates unreacted active ester. If the active ester persists >2 hours, the specific amine is sterically hindered, and the block temperature should be elevated to 45 °C.

  • Workup: Quench with 10% aqueous citric acid (0.5 mL), extract with EtOAc (2 x 1 mL), and concentrate in vacuo prior to Prep-HPLC purification.

Pathway A Carboxylic Acid + HATU B Deprotonation (DIPEA) A->B C O-Atabenzotriazolyl Active Ester B->C - H+ D Nucleophilic Attack (R-NH2) C->D E Tetrahedral Intermediate D->E F Amide Product + HOAt E->F Elimination

Fig 2. Mechanistic pathway of HATU-mediated amide coupling for oxazole-4-carboxylic acids.

Protocol B: Chemoselective Reduction to Alcohol (Ether Library Precursor)

Objective: Synthesis of (2-morpholinooxazol-4-yl)methanol to serve as a precursor for Williamson ether libraries. Causality Note: Direct reduction using LiAlH₄ or BH₃·THF can lead to over-reduction or partial saturation of the oxazole/morpholine rings. The mixed anhydride method is strictly chemoselective for the carboxylic acid.

  • Mixed Anhydride Formation: Dissolve 2-morpholinooxazole-4-carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL) at -10 °C. Add N-methylmorpholine (NMM) (1.2 mmol, 1.2 eq) followed dropwise by isobutyl chloroformate (1.1 mmol, 1.1 eq).

  • Validation Checkpoint: Stir for 10 minutes. A white precipitate of N-methylmorpholinium chloride must form. This visual cue acts as a self-validating indicator that the highly electrophilic mixed anhydride intermediate has successfully formed.

  • Reduction: Filter the precipitate rapidly into a vigorously stirring solution of NaBH₄ (3.0 mmol, 3.0 eq) in H₂O (1 mL) at 0 °C.

  • Isolation: Stir for 1 hour, quench with saturated aqueous NH₄Cl, extract with dichloromethane, dry over Na₂SO₄, and concentrate to yield the primary alcohol.

Quantitative Data & Physicochemical Profiling

When designing a library, tracking the physicochemical properties of the resulting derivatives is paramount for predicting bioavailability and target engagement. Below is a summarized data table of representative 2-morpholinooxazole-4-carboxamide derivatives synthesized using Protocol A.

Amine InputResulting Derivative (R-Group)MW ( g/mol )cLogPtPSA (Ų)Typical Yield (%)
Benzylamine N-benzyl-2-morpholinooxazole-4-carboxamide287.321.5484.188%
Cyclohexylamine N-cyclohexyl-2-morpholinooxazole-4-carboxamide279.341.8284.185%
4-Fluoroaniline N-(4-fluorophenyl)-2-morpholinooxazole-4-carboxamide291.281.9584.176%
1-Methylpiperazine (4-methylpiperazin-1-yl)(2-morpholinooxazol-4-yl)methanone280.330.4875.392%

*Calculated properties (cLogP and tPSA) demonstrate that these derivatives fall well within Lipinski's Rule of 5, making this scaffold highly attractive for oral drug discovery.

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the 2-Morpholinooxazole-4-carboxylic Acid Scaffold

For Researchers, Scientists, and Drug Development Professionals Introduction: The Oxazole Scaffold in Modern Medicinal Chemistry The oxazole ring is a five-membered aromatic heterocycle that serves as a cornerstone in me...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Scaffold in Modern Medicinal Chemistry

The oxazole ring is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions allow oxazole-containing compounds to bind effectively to a wide range of biological targets, including enzymes and receptors.[3][4] This has led to the development of numerous clinical drugs and candidates for treating a spectrum of diseases, from bacterial infections to cancer and diabetes.[5][6]

The molecule at the heart of this guide, 2-Morpholinooxazole-4-carboxylic acid, represents a privileged scaffold. It combines three key features:

  • An oxazole core , providing a stable, aromatic platform.

  • An electron-donating morpholino group at the C2 position, which modulates the ring's electronic character.

  • A carboxylic acid handle at the C4 position, an essential gateway for diversification and library synthesis.

Understanding how to strategically and selectively modify this molecule is paramount for unlocking its full potential in drug discovery programs. This guide provides a detailed exploration of the scaffold's reactivity and offers field-proven protocols for its functionalization, moving beyond simple step-by-step instructions to explain the critical reasoning behind each experimental choice.

Chapter 1: Reactivity and Strategic Considerations

The functionalization strategy for any molecule is dictated by its electronic landscape. In 2-Morpholinooxazole-4-carboxylic acid, the interplay between the electron-donating morpholino group and the electron-withdrawing carboxylic acid group creates a predictable, yet nuanced, reactivity profile.

  • The C2 Position: Occupied by a stable morpholino group. While nucleophilic aromatic substitution can occur at C2 on oxazoles bearing a suitable leaving group (like a halogen), the morpholine moiety is not a leaving group and this position is considered inert to further substitution.[1][5]

  • The C4 Position: The carboxylic acid is the most apparent handle for functionalization. It is readily converted into amides, esters, and other derivatives, making it the primary site for generating structural diversity.

  • The C5 Position: This is the most reactive carbon on the oxazole ring for electrophilic attack and metallation. The morpholino group at C2, being an electron-donating group, activates the ring, directing electrophiles preferentially to the C5 position.[1][2]

  • The N3 Position: The pyridine-type nitrogen is weakly basic (oxazole pKa ≈ 0.8) and can be protonated or alkylated under specific conditions.[7][8]

This reactivity profile is summarized in the diagram below.

G start Combine Starting Materials: 1. Oxazole Acid 2. Amine (1.1 eq) 3. HATU (1.2 eq) 4. DIPEA (2.5 eq) 5. Anhydrous DMF stir Stir at Room Temperature (2-12 hours) start->stir Step 1 monitor Monitor by TLC/LC-MS Until Acid Consumed stir->monitor Step 2 workup Aqueous Work-up: 1. Dilute with EtOAc 2. Wash with aq. LiCl or H₂O 3. Wash with Brine monitor->workup Step 3 dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry Step 4 purify Purify by Column Chromatography dry->purify Step 5 product Isolate Pure Amide Product purify->product Step 6

Caption: Standard workflow for HATU-mediated amide coupling.

Materials & Equipment:

  • 2-Morpholinooxazole-4-carboxylic acid (1.0 eq)

  • Amine of choice (1.1 - 1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Lithium Chloride (LiCl) solution (5%), Brine

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, standard glassware

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Morpholinooxazole-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in a minimal amount of anhydrous DMF.

  • Reagent Addition: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (2.5 eq).

    • Scientist's Note: It is often beneficial to add the reagents in this order to allow for pre-activation of the acid, though co-addition is also common. The solution may become warm.

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is fully consumed (typically 2-12 hours).

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aq. LiCl solution (to help remove DMF), water, and finally brine.

    • Scientist's Note: Washing with dilute acid (e.g., 1M HCl) can remove excess amine and DIPEA, while washing with dilute base (e.g., aq. NaHCO₃) can remove any unreacted starting acid. Choose your washes based on the properties of your product.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Common Amide Coupling Reagents

ReagentActivating AgentBase Commonly UsedKey Advantages
HATU Uronium SaltDIPEA, Et₃NFast, high yield, low racemization, mild conditions
EDC/HOBt CarbodiimideDIPEA, Et₃NCost-effective, water-soluble byproducts
DCC/DMAP CarbodiimideDMAP (catalytic)Potent, but byproduct (DCU) is insoluble
SOCl₂ Thionyl ChloridePyridine, Et₃NForms acyl chloride; good for unreactive amines

Chapter 3: C-H Functionalization of the Oxazole Core (C5)

Modifying the oxazole ring itself unlocks a new dimension of structural diversity. The most accessible position for this is C5, which can be functionalized through a two-step halogenation/cross-coupling sequence or via direct C-H activation.

Application Note 3.1: Halogenation as a Gateway to Cross-Coupling

Installing a halogen, typically bromine or iodine, at the C5 position transforms this relatively inert C-H bond into a versatile handle for transition-metal-catalyzed cross-coupling reactions. [9][10]This strategy is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are otherwise difficult to construct. The resulting biaryl or substituted heterocyclic structures are common motifs in pharmaceuticals.

Protocol 3.1: Electrophilic Bromination at C5

This protocol uses N-Bromosuccinimide (NBS), a mild and convenient source of electrophilic bromine, to selectively functionalize the C5 position.

Rationale: The electron-donating morpholino group at C2 strongly activates the oxazole ring towards electrophilic aromatic substitution, directing the incoming electrophile (Br⁺) to the C5 position. [2][11]The reaction is typically run in a polar aprotic solvent like DMF or acetonitrile at room temperature.

Materials & Equipment:

  • 2-Morpholinooxazole-4-carboxylic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)

  • Acetonitrile or DMF

  • Standard glassware for inert atmosphere reaction

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Morpholinooxazole-4-carboxylic acid (1.0 eq) in acetonitrile in a flask protected from light.

  • Reagent Addition: Add NBS (1.05 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor by LC-MS. The reaction is often complete within 1-4 hours.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization or by silica gel chromatography to yield 5-Bromo-2-morpholinooxazole-4-carboxylic acid.

Application Note 3.2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide. [9][10][12]It is widely favored in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

cluster_main C5 Functionalization Strategy start 2-Morpholinooxazole- 4-carboxylic acid bromo 5-Bromo-oxazole Intermediate start->bromo final 5-Aryl/Heteroaryl-oxazole Product bromo->final mid1 Halogenation (e.g., NBS) mid2 Pd-Catalyzed Cross-Coupling (e.g., Suzuki)

Caption: A two-step strategy for C5-arylation via a halogenated intermediate.

Protocol 3.2: Suzuki-Miyaura Coupling at C5

This protocol details the coupling of the 5-bromo intermediate with an arylboronic acid.

Rationale: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. Key steps include oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst. A phosphine ligand (e.g., from Pd(PPh₃)₄) is crucial for stabilizing the palladium center. The base (e.g., K₂CO₃ or Cs₂CO₃) is essential for activating the boronic acid for transmetalation.

Materials & Equipment:

  • 5-Bromo-2-morpholinooxazole-4-carboxylic acid (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 - 0.1 eq) or other suitable Pd catalyst/ligand system

  • K₂CO₃ or Cs₂CO₃ (3.0 eq)

  • Solvent mixture (e.g., Dioxane/Water or DME/Water)

  • Inert atmosphere setup (Schlenk line or glovebox)

Step-by-Step Methodology:

  • Preparation: To a Schlenk flask, add the 5-bromo-oxazole (1.0 eq), arylboronic acid (1.5 eq), and base (3.0 eq).

  • Inerting: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent & Catalyst Addition: Add the degassed solvent mixture (e.g., Dioxane/Water 4:1) followed by the palladium catalyst (0.05 eq).

    • Scientist's Note: Solvents must be degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until the 5-bromo-oxazole is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to afford the 5-aryl-2-morpholinooxazole-4-carboxylic acid.

Chapter 4: Challenges and Advanced Strategies

Challenge: Risk of Decarboxylation

Heteroaromatic carboxylic acids can be susceptible to decarboxylation, particularly when heated in the presence of acid, base, or certain metals. [13][14]For the 2-Morpholinooxazole-4-carboxylic acid scaffold, thermally sensitive reactions like some cross-couplings could potentially lead to loss of the CO₂ group as a side reaction.

Mitigation Strategies:

  • Temperature Control: Use lower reaction temperatures where possible. Microwave-assisted heating can sometimes provide rapid heating to the target temperature, minimizing overall reaction time and degradation.

  • Protecting Groups: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to performing reactions that require harsh conditions. The ester is generally more stable and can be hydrolyzed back to the carboxylic acid in a final step.

  • Catalyst Choice: Utilize modern, highly active palladium catalysts and ligands (e.g., Buchwald or Fuphos ligands) that can facilitate cross-coupling at lower temperatures. [9]

Advanced Strategy: Direct C-H Activation

Modern synthetic methods increasingly focus on atom economy and step efficiency. Direct C-H activation is a powerful strategy that bypasses the need for pre-functionalization (i.e., halogenation). [15][16]In this approach, a transition metal catalyst (often palladium) directly cleaves the C5-H bond and facilitates coupling with a suitable partner, such as an aryl halide.

start Oxazole Acid + Aryl Halide catalyst Pd Catalyst + Directing Group Assistance (if needed) start->catalyst Single Step product 5-Aryl-oxazole Product catalyst->product

Caption: Conceptual workflow for direct C-H arylation at the C5 position.

While developing a specific protocol for direct C-H activation requires significant optimization for a given substrate, it represents the cutting edge of synthetic methodology and offers a more sustainable and efficient route for functionalizing the oxazole core.

References

  • Taylor & Francis. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. [Link]

  • PubMed. (2018). Recent advance in oxazole-based medicinal chemistry. [Link]

  • ResearchGate. (2008). Cross-Coupling Reaction of Oxazoles. [Link]

  • Sci-Hub. (n.d.). Recent advance in oxazole-based medicinal chemistry. [Link]

  • Wikipedia. (n.d.). Oxazole. [Link]

  • Ingenta Connect. (2008). Cross-Coupling Reaction of Oxazoles. [Link]

  • Ignited Minds Journals. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. [Link]

  • ACS Publications. (2013). Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn. [Link]

  • Bentham Science Publishers. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. [Link]

  • RSC Publishing. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

  • Thieme Chemistry. (2023). Studies on Selective Metalation and Cross-Coupling Reactions of Oxazoles. [Link]

  • PMC. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]

  • ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles. [Link]

  • MDPI. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. [Link]

  • ResearchGate. (n.d.). A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • ResearchGate. (n.d.). Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • ChemRxiv. (2022). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation: Parallel, one-pot amide couplings and ML-guided substrate scope design. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing Oxazole-4-Carboxylic Acids Against Thermal Decarboxylation

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing decarboxylation of oxazole-4-carboxylic acids during heating and subsequent chemical transformations. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Introduction: The Inherent Instability of Certain Oxazole-4-Carboxylic Acids

The oxazole ring is a valuable scaffold in medicinal chemistry. While the ring itself is generally thermally stable, the presence of a carboxylic acid at the C4 position can introduce a pathway for undesired decarboxylation, particularly under thermal stress.[1][2][3] This issue is most pronounced in 5-hydroxyoxazole-4-carboxylic acids, which are notoriously unstable.[4][5] However, other substituted oxazole-4-carboxylic acids can also be susceptible to this side reaction, leading to yield loss and purification challenges.

This guide will walk you through the mechanisms of decarboxylation, strategies for mitigation, and specific protocols for common synthetic transformations.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why are 5-hydroxyoxazole-4-carboxylic acids so prone to decarboxylation?

A1: The primary reason for the instability of 5-hydroxyoxazole-4-carboxylic acids is their ability to tautomerize to the corresponding azlactone (keto) form. This tautomer possesses a β-keto acid-like moiety, which creates a highly favorable six-membered transition state for decarboxylation upon heating.[5] This process is often facile, even at room temperature in some cases.

Q2: What is the mechanism of this decarboxylation?

A2: The decarboxylation of 5-hydroxyoxazole-4-carboxylic acids proceeds through a β-keto acid-type mechanism. The key steps are:

  • Tautomerization: The 5-hydroxyoxazole (enol form) equilibrates to the more reactive azlactone (keto form).

  • Cyclic Transition State: The azlactone undergoes decarboxylation through a cyclic transition state, leading to the expulsion of carbon dioxide.

  • Protonation: The resulting enolate is protonated to give the final decarboxylated product.[5]

Q3: Are other substituted oxazole-4-carboxylic acids at risk of decarboxylation?

A3: While the 5-hydroxy derivatives are the most susceptible, other oxazole-4-carboxylic acids can also decarboxylate, although typically under more forcing conditions. The stability of the oxazole ring can be influenced by the electronic nature of its substituents. Electron-donating groups can activate the ring, potentially making it more prone to degradation under certain conditions.[6] It is crucial to assess the stability of your specific oxazole-4-carboxylic acid under the planned reaction conditions.

Q4: Under what general conditions is the oxazole ring itself unstable?

A4: The oxazole ring can be sensitive to:

  • Strongly Basic Conditions: Reagents like organolithiums can deprotonate the C2 position, potentially leading to ring-opening.[7]

  • Strongly Acidic Conditions: Concentrated acids can cause decomposition.[7]

  • Certain Oxidizing Agents: Strong oxidants such as potassium permanganate can cleave the ring.[7]

Q5: How can I monitor for decarboxylation during my reaction?

A5: You can monitor the progress of your reaction and check for the presence of the decarboxylated byproduct using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The decarboxylated product will likely have a different Rf value than the starting carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the ratio of starting material to product and byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the carboxylic acid proton signal and the appearance of a new proton signal at the C4 position in the ¹H NMR spectrum are clear indicators of decarboxylation.

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and solve decarboxylation issues in your experiments.

Scenario 1: Significant decarboxylation of a 5-hydroxyoxazole-4-carboxylic acid is observed upon heating.
  • Root Cause: Tautomerization to the reactive azlactone intermediate.

  • Solution: The most effective strategy is to protect the 5-hydroxyl group. This prevents the formation of the β-dicarbonyl-like structure that facilitates decarboxylation.[5]

    • Recommended Protecting Groups: Alkyl or benzyl ethers are effective. For example, a 5-ethoxy group has been shown to stabilize the molecule sufficiently for aqueous workup and purification.[4][5]

Scenario 2: Decarboxylation occurs during amide coupling of an oxazole-4-carboxylic acid.
  • Root Cause: The high temperatures often required for direct thermal condensation of a carboxylic acid and an amine are likely causing decarboxylation.

  • Solution: Avoid high temperatures by activating the carboxylic acid at room temperature or below using a coupling agent.

    • Recommended Coupling Agents:

      • Carbodiimides: DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.[8]

      • Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent.[9]

Scenario 3: Decarboxylation is observed during an attempted esterification.
  • Root Cause: Acid-catalyzed esterification (e.g., Fischer esterification) often requires heating in the presence of a strong acid, which can promote decarboxylation.

  • Solution: Opt for milder esterification methods that do not require high temperatures.

    • Alternative Esterification Protocols:

      • Activation followed by alcohol addition: Activate the carboxylic acid with a reagent like DCC or an acyl chloride, then add the alcohol.

      • Alkylation of the carboxylate salt: Convert the carboxylic acid to its carboxylate salt with a non-nucleophilic base (e.g., Cs₂CO₃) and then treat with an alkyl halide.

Part 3: Experimental Protocols

Protocol 1: Protection of 5-Hydroxyoxazole-4-carboxylic Acid as a 5-Ethoxy Ether

This two-step protocol first protects the oxazole as a diester and then selectively saponifies the ester at the 4-position.

Step 1: Synthesis of the Protected Di-Ester

  • Dissolve the starting 1,3-diester precursor in a suitable solvent (e.g., THF).

  • Add iodine and triphenylphosphine to the solution.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Perform a standard aqueous workup to isolate the protected oxazole diester. A reported yield for a similar transformation is 84%.[4]

Step 2: Selective Saponification

  • Dissolve the protected diester from Step 1 in a mixture of THF and water.

  • Add lithium hydroxide (LiOH).

  • Stir the mixture at room temperature until the saponification is complete (monitor by TLC for the disappearance of the starting material).

  • Acidify the reaction mixture and extract the 5-ethoxyoxazole-4-carboxylic acid.

  • Purify the product as needed. A reported yield for this step is 65%.[4]

Protocol 2: Amide Coupling of Oxazole-4-Carboxylic Acid using HATU

This protocol provides a general method for forming an amide bond under mild conditions, minimizing the risk of decarboxylation.

  • Dissolve the oxazole-4-carboxylic acid (1 equivalent) in an aprotic solvent such as DMF or DCM.

  • Add HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Perform a standard aqueous workup and purify the resulting amide.

Part 4: Data and Visualization

Table 1: Summary of Conditions Influencing Decarboxylation
FactorCondition Promoting DecarboxylationRecommended Mitigation Strategy
Temperature High temperatures (>80-100 °C)Work at lower temperatures; use activation agents for transformations.
pH Strongly acidic or basic conditionsMaintain a neutral or near-neutral pH; use buffers if necessary.
Substituents 5-hydroxy groupProtect the hydroxyl group as an ether or other stable derivative.
Reagents Harsh dehydrating agents (e.g., conc. H₂SO₄)Use milder coupling agents (e.g., HATU, EDC).
Diagrams

Decarboxylation_Mechanism cluster_tautomerization Tautomerization cluster_decarboxylation Decarboxylation cluster_protonation Protonation 5-Hydroxyoxazole 5-Hydroxyoxazole Azlactone Azlactone 5-Hydroxyoxazole->Azlactone Equilibrium Cyclic_Transition_State Cyclic Transition State Azlactone->Cyclic_Transition_State Heat Enolate Enolate Cyclic_Transition_State->Enolate - CO2 Decarboxylated_Product Decarboxylated Product Enolate->Decarboxylated_Product + H+

Caption: Mechanism of decarboxylation in 5-hydroxyoxazole-4-carboxylic acids.

Troubleshooting_Workflow Start Decarboxylation Observed Is_5_Hydroxy 5-Hydroxy Substituent? Start->Is_5_Hydroxy Protect_OH Protect Hydroxyl Group Is_5_Hydroxy->Protect_OH Yes Amide_Coupling Amide Coupling? Is_5_Hydroxy->Amide_Coupling No Use_Coupling_Agent Use Coupling Agent (e.g., HATU) Amide_Coupling->Use_Coupling_Agent Yes Esterification Esterification? Amide_Coupling->Esterification No Mild_Esterification Use Mild Esterification Method Esterification->Mild_Esterification Yes Other_Reaction Minimize Heat & Extreme pH Esterification->Other_Reaction No

Caption: Decision tree for troubleshooting decarboxylation.

References

  • Benchchem. (n.d.). Stability issues of the oxazole ring in (2,5 - Benchchem).
  • Taylor & Francis. (n.d.). Oxazole – Knowledge and References.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Tirla, A., Wernke, K. M., & Herzon, S. B. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC.
  • Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Popov, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. PubMed. Retrieved from [Link]

  • Popov, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. Retrieved from [Link]

  • Benchchem. (n.d.). Preventing decarboxylation side reactions in hydroxyoxazole derivatives.
  • PMC. (n.d.). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines. Retrieved from [Link]

  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. Retrieved from [Link]

  • Hassner, A., & Fischer, B. (n.d.). NEW CHEMISTRY OF OXAZOLES. LOCKSS. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
  • ResearchGate. (n.d.). A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • PMC. (n.d.). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. Retrieved from [Link]

  • University of Illinois. (n.d.). Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. Retrieved from [Link]

  • Benchchem. (n.d.). Stability of Benzo[d]oxazole-4-carboxylic acid under different conditions.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ACS Publications. (2021, June 28). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ACS Publications. (2022, April 29). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Amino-oxazole-4-carboxylates from ??-Chloroglycinates. Retrieved from [Link]

  • ACS Figshare. (2019, November 7). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Retrieved from [Link]

  • PMC. (n.d.). Non-Decarboxylative Ruthenium-Catalyzed Rearrangement of 4-Alkylidene-isoxazol-5-ones to Pyrazole. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023, October 17). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Retrieved from [Link]

  • ACS Publications. (2010, September 24). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024, June 5). Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • PubMed. (2021, July 16). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Mitigating Side Products in Morpholinooxazole Synthesis

Prepared by: Your Senior Application Scientist Welcome to the technical support center for morpholinooxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navig...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for morpholinooxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Instead of a generic overview, we will directly address the common challenges and side reactions encountered in the lab, providing not just solutions but also the mechanistic reasoning behind them. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and improve the yield and purity of your target compounds.

Guiding Principles: Proactive Impurity Prevention

Before delving into specific reaction pathways, it's crucial to acknowledge that many side products can be preemptively avoided by adhering to stringent laboratory practices. The purity of your final compound is often determined before the reaction even begins.

  • Reagent and Solvent Integrity: Always use high-purity, dry solvents and reagents. Water is a common culprit in many side reactions, leading to hydrolysis of intermediates or reagents.

  • Inert Atmosphere: Reactions sensitive to oxidation or moisture should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Controlled Addition: Adding reagents dropwise, especially at low temperatures, prevents localized high concentrations that can favor side reaction pathways.[1]

  • Temperature Regulation: Precise temperature control is paramount. Exothermic events can lead to thermal degradation or the formation of undesired byproducts.

  • Reaction Monitoring: Regularly monitor your reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to quench the reaction at the optimal time, preventing the formation of degradation products from prolonged reaction times or excessive heat.[1]

General Troubleshooting Workflow

When an unexpected side product is detected, a systematic approach is key to identifying and resolving the issue. The following workflow provides a logical framework for troubleshooting.

G cluster_0 Phase 1: Analysis & Hypothesis cluster_1 Phase 2: Optimization cluster_2 Phase 3: Resolution A Reaction Complete (TLC/LCMS Analysis) B Isolate & Characterize Major Side Product (NMR, MS) A->B Impurity >5% C Hypothesize Formation Mechanism B->C D Modify Reaction Parameters C->D Based on Hypothesis (e.g., lower temp, change solvent, use milder reagent) E Re-run Reaction on Small Scale D->E F Analyze Outcome E->F F->A Iterate if Necessary G Impurity Minimized (<5%) F->G Success H Proceed to Purification & Scale-up G->H

Caption: A systematic workflow for troubleshooting side products.

Troubleshooting Guides for Common Synthesis Pathways

While general principles are helpful, specific synthetic routes have their own characteristic side reactions. Here, we address issues commonly seen in popular oxazole synthesis methods.

The Robinson-Gabriel Synthesis & Related Cyclodehydrations

This method involves the cyclodehydration of 2-acylamino ketones. The primary challenge often lies with the choice and handling of the dehydrating agent.

❓ Question: My Robinson-Gabriel reaction is giving a low yield and a lot of black, insoluble material (charring). What's going wrong?

Answer: This is a classic sign of an overly aggressive dehydrating agent or excessive heat. While strong acids like concentrated sulfuric acid (H₂SO₄) have been traditionally used, they can easily cause degradation of sensitive substrates.[1]

Causality: Strong protic acids can promote undesired elimination or rearrangement pathways, and at elevated temperatures, can lead to extensive decomposition and polymerization, resulting in charring.

Troubleshooting Steps:

  • Optimize the Dehydrating Agent: Switch to a milder reagent. The choice of agent can significantly impact yield and purity.[1]

  • Temperature Control: Even with milder reagents, maintain the lowest effective temperature for the reaction.

  • Substrate Purity: Ensure your starting 2-acylamino ketone is pure and free from any residual reagents from its own synthesis.

Dehydrating AgentTypical ConditionsAdvantagesPotential Downsides
Conc. H₂SO₄ High TempInexpensive, powerfulCharring, low yields with sensitive substrates
Polyphosphoric Acid (PPA) Moderate to High TempGenerally cleaner than H₂SO₄Viscous, can be difficult to stir and work up
POCl₃ / P₂O₅ Moderate TempEffective, commonCan generate corrosive byproducts
TFAA / TFA Low to Room TempMild conditions, high yieldsReagents are expensive and corrosive
The Fischer Oxazole Synthesis

The Fischer synthesis creates an oxazole from a cyanohydrin and an aldehyde using anhydrous hydrochloric acid (HCl).[2] The key to a clean reaction is maintaining anhydrous conditions.

❓ Question: I'm performing a Fischer oxazole synthesis and my final product is contaminated with a chlorinated analog of my starting material. Why is this happening?

Answer: This strongly suggests an electrophilic aromatic substitution (chlorination) on one of your aromatic starting materials. This side reaction can occur if your aromatic rings are highly electron-rich and therefore activated towards electrophilic attack.[2][3]

Causality: The reaction relies on gaseous HCl. While HCl itself is not an electrophile for aromatic chlorination, impurities in the HCl gas or reaction with the solvent under certain conditions can generate reactive chlorine species. Furthermore, the strongly acidic conditions can activate the aromatic rings, making them more susceptible to substitution.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The reaction must be performed in dry ether with dry HCl gas. Any moisture can change the reaction pathway.[2]

  • Protect Activated Rings: If your aldehyde or cyanohydrin precursor contains a highly activated aromatic ring (e.g., phenol, aniline), consider using a protecting group to deactivate the ring prior to the synthesis.

  • Alternative Synthesis: If chlorination remains a persistent issue, this synthetic route may be unsuitable for your specific substrate. Consider an alternative like the van Leusen synthesis which does not employ such harsh acidic conditions.

The Van Leusen Oxazole Synthesis

This powerful method uses Tosyl-methyl isocyanide (TosMIC) to convert an aldehyde into a 5-substituted oxazole.[4][5] While versatile, it can produce unexpected rearrangement products with certain substrates.

❓ Question: I am reacting a 3-formylindole with TosMIC and getting a significant amount of a rearranged enamine byproduct alongside my desired indolyl-oxazole. How can I prevent this?

Answer: This is a known side reaction pathway for the van Leusen synthesis when using specific indole substrates.[4] The indolic nitrogen's lone pair can participate in an alternative reaction cascade, leading to a rearranged primary enamine instead of the oxazole.

Causality: After the initial addition of deprotonated TosMIC to the aldehyde, the standard mechanism involves cyclization to form an oxazoline intermediate. However, with 3-formylindoles, the indolic nitrogen can trigger a protonation event, leading to a 1,2-shift of the tosyl group and subsequent rearrangement to form the stable enamine product.[4]

G A Formylindole + Deprotonated TosMIC B Intermediate Adduct A->B C Desired Pathway: Intramolecular Cyclization B->C D Side Pathway: Protonation & Rearrangement B->D E 5-(3-indolyl)oxazole (Product) C->E F Rearranged Indolyl Enamine (Side Product) D->F

Caption: Competing pathways in the van Leusen synthesis with formylindoles.

Troubleshooting Steps:

  • Modify the Substrate: If possible, altering the substituents on the indole nitrogen (e.g., using a bulky protecting group) may disfavor the rearrangement pathway.

  • Change the Synthetic Route: This side reaction is inherent to the mechanism for this substrate class. The most reliable solution is often to choose a different synthetic strategy to build the oxazole ring, such as a palladium-catalyzed coupling approach if applicable.

FAQs: Quick Solutions to Common Problems

Q1: I'm using POCl₃ in DMF as a dehydrating agent and observing formylation on an aromatic ring in my molecule. What should I do? A1: You are encountering the Vilsmeier-Haack reaction, a common side reaction with this reagent combination.[1] Avoid using POCl₃/DMF if your substrate has electron-rich aromatic rings. Switch to an alternative dehydrating agent like polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA).[1]

Q2: My reaction appears clean by TLC, but after workup and purification, my NMR spectrum shows persistent impurities. What's happening? A2: This can be due to several factors:

  • Co-elution: The impurity may have a similar Rf value to your product on TLC, making them appear as a single spot. Try different eluent systems to achieve better separation.

  • Non-UV Active Impurities: If you are visualizing your TLC plates with a UV lamp, impurities that lack a chromophore will be invisible. Try staining the plate with agents like potassium permanganate or iodine.

  • Product Instability: Your target compound might be degrading during workup or on the silica gel column. Consider a faster purification method, using a neutral stationary phase like alumina, or minimizing exposure to acid/base during workup.

Q3: How can I effectively remove high-boiling solvents like DMF or DMSO after my reaction? A3: These can be challenging to remove completely.

  • Aqueous Washes: First, perform multiple washes with water or brine to remove the bulk of the solvent.

  • High Vacuum: Use a high-vacuum pump (not just a standard rotary evaporator) at a slightly elevated temperature for an extended period.

  • Lyophilization (Freeze-Drying): If your compound is soluble in water or 1,4-dioxane and is not volatile, you can dissolve it and freeze-dry to remove residual high-boiling solvents.

Advanced Purification Strategies for Stubborn Impurities

When standard column chromatography is insufficient, more advanced techniques may be required to achieve the desired purity for drug development applications.

  • Recrystallization: This is a powerful technique for purifying solid compounds. The key is finding a solvent system where your desired compound is poorly soluble at room temperature but highly soluble at an elevated temperature. Controlled, slow cooling is crucial for forming pure crystals.[6][7]

  • Slurry Washing: If an impurity is primarily on the surface of your crystalline product, you can perform a slurry. This involves suspending the solid product in a solvent where it is only sparingly soluble and stirring for a period. The impurities dissolve while your product largely remains solid. This is particularly effective for removing trapped mother liquor.[8]

  • Preparative HPLC: For achieving very high purity (>99.5%), preparative High-Performance Liquid Chromatography is often the method of choice. Though it requires specialized equipment, it offers superior separation power for closely related impurities.[7]

  • Solid-Phase Extraction (SPE): SPE can be used as a rapid purification or filtration step. By choosing the correct sorbent, you can selectively retain either your product or the impurities, allowing for a quick separation.[9]

Protocol: Optimized Recrystallization for Purity Enhancement
  • Solvent Screening: In parallel vials, test the solubility of a few milligrams of your impure solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof) at room temperature and at boiling. A good candidate solvent will show poor solubility at room temperature and complete dissolution when hot.[6]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude material to fully dissolve it. Adding too much solvent will reduce your recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove them.[7]

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Rapid cooling (e.g., an ice bath) leads to smaller, less pure crystals.

  • Induce Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure product.[6]

  • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize precipitation. Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.[7]

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

References

  • Benchchem. (n.d.). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
  • Wikipedia. (2023). Fischer oxazole synthesis.
  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. HETEROCYCLES, 35(2), 1441.
  • Sha, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1697.
  • ResearchGate. (n.d.). Mechanism of van Leusen oxazole synthesis.
  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions.
  • EMU Departments of Physics and Chemistry. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • PMC. (n.d.). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes.
  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate.
  • ResearchGate. (n.d.). Effect of the morpholine amount on the reaction yield.
  • Turner, T. D., et al. (2019). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 23(11), 2416-2428.
  • Pal, M. (2024). Modern Analytical Techniques for Extraction, Purification, and Structural Characterization of Microbial Bioactive Compounds. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

SAR studies comparing morpholinooxazole and piperidinooxazole derivatives

Title: Comparative SAR Guide: Morpholinooxazole vs. Piperidinooxazole Derivatives in Drug Discovery Introduction In medicinal chemistry, the 1,3-oxazole ring is a highly versatile pharmacophore utilized in the design of...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative SAR Guide: Morpholinooxazole vs. Piperidinooxazole Derivatives in Drug Discovery

Introduction

In medicinal chemistry, the 1,3-oxazole ring is a highly versatile pharmacophore utilized in the design of antimicrobial, anti-inflammatory, and anticancer agents. A critical strategy in optimizing oxazole-based leads involves functionalizing the ring—particularly at the C5 position—with cyclic amines.

This guide provides an objective, data-driven comparison between morpholinooxazole and piperidinooxazole derivatives. By analyzing their distinct physicochemical properties and Structure-Activity Relationships (SAR), we will explore the causality behind why substituting a single methylene group (-CH₂-) for an oxygen atom (-O-) fundamentally alters target affinity, ADME profiles, and anticancer efficacy.

Section 1: Physicochemical Profiling & Causality

The structural difference between a morpholino and a piperidino substituent lies entirely in the 4-position of the saturated six-membered ring. This single-atom substitution dictates the molecule's behavior in biological systems [2].

  • Basicity and pKa Shift: The electronegative oxygen atom in the morpholine ring exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bond framework. This pulls electron density away from the nitrogen atom, making its lone pair less available for protonation. Consequently, morpholine has a lower pKa (~8.3) compared to piperidine (~11.2). At physiological pH (7.4), piperidine is almost entirely protonated (cationic), which can restrict membrane permeability. Morpholine maintains a higher fraction of neutral species, optimizing passive diffusion.

  • Hydrogen Bonding & Lipophilicity: The morpholine oxygen acts as a crucial hydrogen bond acceptor, which significantly lowers the overall lipophilicity (logP) of the oxazole derivative [2]. Piperidine lacks this capability, resulting in higher lipophilicity that often leads to non-specific hydrophobic binding and poor aqueous solubility.

Table 1: Comparative Physicochemical & Pharmacological Properties
Property / FeatureMorpholinooxazole DerivativesPiperidinooxazole Derivatives
Ring Heteroatom (4'-position) Oxygen (-O-)Methylene (-CH₂-)
Inductive Effect on Nitrogen Electron-withdrawingNeutral / Weakly electron-donating
Hydrogen Bonding Strong H-bond acceptorNo H-bond acceptor capability
Physiological State (pH 7.4) Mixed (Neutral / Cationic)Highly Protonated (Cationic)
Lipophilicity (logP) Lower (Hydrophilic balance)Higher (Lipophilic)
Target Affinity (Kinase Hinge) High (via structural H-bonding)Reduced (steric/hydrophobic clash)

Section 2: Target-Specific SAR Case Study (Anticancer Activity)

A definitive comparison of these two derivatives was recently demonstrated in the optimization of 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides for anticancer therapy [1].

Researchers synthesized a library of oxazole derivatives, systematically modifying the C5 position with various cyclic amines to evaluate their efficacy against the NCI-60 human cancer cell line panel.

The Findings: The SAR analysis definitively showed that the presence of the morpholine moiety at the C5 position of the oxazole is critical for anticancer activity [1]. The lead morpholinooxazole derivative demonstrated potent growth inhibition (GI₅₀) against non-small cell lung cancer (HOP-92) at 4.56 µM, and melanoma (SK-MEL-5) at 30.3 µM.

The Causality: When the morpholine group was replaced with piperidine, 4-methylpiperidine, or piperazine, the anticancer activity dropped significantly[1]. Molecular docking analysis indicates that the oxygen atom of the morpholine ring acts as a vital hydrogen bond acceptor, anchoring the molecule to the hinge region of target kinases (such as ER/EGFR pathways). The piperidine derivative, lacking this oxygen, fails to form this anchoring bond. Furthermore, the increased basicity of piperidine alters the electrostatic surface of the molecule, causing electrostatic repulsion within the binding pocket.

Section 3: SAR Logic & Mechanistic Visualization

The following diagram illustrates the divergent structure-activity logic when functionalizing the oxazole core with morpholine versus piperidine.

SAR_Logic cluster_morpholine Morpholinooxazole cluster_piperidine Piperidinooxazole Core Oxazole Core Scaffold Morpholine Morpholine Substitution (C5 Position) Core->Morpholine Piperidine Piperidine Substitution (C5 Position) Core->Piperidine HBond Oxygen Acts as H-Bond Acceptor Morpholine->HBond pKa Lower pKa & Reduced Lipophilicity Morpholine->pKa Active High Anticancer Activity (e.g., GI50 < 5 µM) HBond->Active pKa->Active NoHBond Missing H-Bond Acceptor (CH2) Piperidine->NoHBond HighLogP Higher pKa & Increased Lipophilicity Piperidine->HighLogP Inactive Reduced Anticancer Activity (Poor Target Affinity) NoHBond->Inactive HighLogP->Inactive

Figure 1. Logical flow diagram illustrating the Structure-Activity Relationship (SAR) causality.

Section 4: Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies outline the synthesis and biological validation of these derivatives. These protocols integrate self-validating checkpoints to confirm experimental success [1].

Protocol A: Synthesis of C5-Substituted Oxazole Derivatives

This protocol describes the cyclization of 2,2-dichloroenamides with secondary amines to yield the target oxazoles.

  • Precursor Preparation: Dissolve the 2,2-dichloroenamide precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Amine Addition: Add an excess of the chosen secondary amine (morpholine or piperidine, 3.0 eq) dropwise to the solution at 0 °C.

  • Base Catalysis: Introduce triethylamine (Et₃N, 2.0 eq) to neutralize the generated HCl and drive the nucleophilic substitution.

  • Cyclization: Stir the reaction mixture at 20–25 °C for 12 hours. Monitor the reaction progression via TLC (Thin-Layer Chromatography) using a Hexane:Ethyl Acetate (3:1) solvent system.

  • Purification: Evaporate the solvent under reduced pressure. Wash the crude residue with distilled water to remove triethylamine hydrochloride salts, then recrystallize from ethanol.

  • Self-Validation (NMR Characterization):

    • Check 1: Perform ¹H NMR. The disappearance of the dichloroalkene precursor signals confirms ring closure.

    • Check 2: For the morpholinooxazole, verify the presence of a distinct triplet at ~3.7 ppm corresponding to the -CH₂-O-CH₂- protons. For the piperidinooxazole, ensure these oxygen-adjacent signals are absent, replaced by a multiplet at ~1.6 ppm corresponding to the aliphatic -CH₂-CH₂-CH₂- core.

Protocol B: In Vitro Anticancer Evaluation (NCI-60 One-Dose Assay)

This workflow ensures objective measurement of the compound's cytotoxicity while controlling for assay artifacts.

  • Cell Plating: Seed human cancer cell lines (e.g., HOP-92, SK-MEL-5) into 96-well microtiter plates at a density of 5,000–20,000 cells/well (depending on the doubling time of the specific cell line). Incubate for 24 hours at 37 °C, 5% CO₂.

  • Time-Zero Measurement: Fix one plate with trichloroacetic acid (TCA) immediately after the 24-hour incubation to establish the baseline cell population ( Tz​ ).

  • Compound Treatment: Dissolve the synthesized oxazole derivatives in DMSO. Dilute with growth media and add to the experimental plates at a final single-dose concentration of 10 µM.

  • Self-Validation (Controls):

    • Negative Control: Treat wells with vehicle only (0.1% DMSO) to establish maximum uninhibited growth ( C ).

    • Positive Control: Treat wells with a known standard (e.g., Gefitinib or Doxorubicin) to validate assay sensitivity.

  • Incubation & Staining: Incubate the plates for 48 hours. Fix the cells with TCA, wash, and stain with Sulforhodamine B (SRB) dye, which binds to basic amino acids to provide an index of cellular protein mass.

  • Quantification: Solubilize the bound stain with 10 mM Tris base and measure the optical density (OD) at 515 nm using an automated plate reader.

  • Data Analysis: Calculate the percentage of growth inhibition (GI) using the formula:

    • [(Ti​−Tz​)/(C−Tz​)]×100 (where Ti​ is the test well OD). A lower percentage indicates higher anticancer efficacy.

References

  • Severin, O., Pilyo, S., Semenyuta, I., Kachaeva, M., Zhirnov, V., & Brovarets, V. (2025). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives. Current Chemistry Letters, 14(1), 159-172. URL: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. URL: [Link]

Comparative

A Comparative Guide to the Validation of LC-MS/MS Methods for Morpholinooxazole Quantification

Audience: Researchers, scientists, and drug development professionals Perspective: Senior Application Scientist Introduction Morpholinooxazole derivatives—such as N-(2-(4-carbamoylpiperidin-1-yl)pyridin-3-yl)-2-morpholin...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Perspective: Senior Application Scientist

Introduction

Morpholinooxazole derivatives—such as N-(2-(4-carbamoylpiperidin-1-yl)pyridin-3-yl)-2-morpholinooxazole-4-carboxamide—are gaining significant traction as potent tropomyosin receptor kinase (TRK) degradation compounds and targeted therapeutics[1]. From a bioanalytical perspective, these molecules present a fascinating dichotomy. The morpholine ring is highly polar and basic, often leading to poor retention on standard reversed-phase columns, while the oxazole moiety is susceptible to extensive in vivo biotransformation, which can complicate mass spectrometric tracking[2].

As a Senior Application Scientist, I approach the quantification of these compounds not merely as a procedural task, but as an exercise in controlling chemical microenvironments. This guide objectively compares chromatographic and sample preparation alternatives, providing a self-validating, step-by-step protocol for robust LC-MS/MS quantification.

Chromatographic Strategies: HILIC vs. Reversed-Phase (C18)

The primary challenge in analyzing morpholine-containing compounds is their high polarity. A failure to retain the analyte past the column void volume results in catastrophic ion suppression from early-eluting endogenous salts and phospholipids.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC relies on a water-enriched layer on the stationary phase. It provides excellent retention for polar morpholine structures without the need for derivatization, achieving ultra-low limits of quantitation (LOQ)[3].

  • Reversed-Phase C18 (RP-C18): While traditional C18 struggles with polar retention, modern sub-2 µm C18 columns can be optimized using specific mobile phase modifiers. For instance, using 1% acetic acid in methanol significantly improves peak shape and extraction efficiency compared to standard acetonitrile/water mixtures, as it maintains the protonation state of the morpholine nitrogen[4].

Causality Check: Why choose HILIC over C18? If the morpholinooxazole derivative is highly hydrophilic (LogP < 0), HILIC prevents the analyte from eluting in the void volume. In HILIC, the aqueous phase is the "strong" solvent; starting the gradient with high organic content ensures the polar morpholine moiety partitions into the aqueous layer on the silica surface, providing optimal retention[3].

Chromatography_Decision Start Analyte Polarity (LogP Assessment) LogP_Low LogP < 0 (Highly Polar) Start->LogP_Low LogP_High LogP > 0 (Lipophilic) Start->LogP_High HILIC HILIC Column (Aqueous Normal Phase) LogP_Low->HILIC Retains Morpholine C18 RP-C18 Column (Acidified Mobile Phase) LogP_High->C18 Retains Oxazole

Figure 1: Decision matrix for selecting LC column chemistry based on morpholinooxazole polarity.

Sample Preparation: Protein Precipitation (PPT) vs. Solid-Phase Extraction (SPE)

A robust bioanalytical method must be a self-validating system. This begins with sample preparation that predictably isolates the analyte from the biological matrix.

  • Protein Precipitation (PPT): Fast and cost-effective. By utilizing 1% acetic acid in methanol, PPT achieves high recovery rates by simultaneously denaturing plasma proteins and maximizing the solubility of the basic morpholine moiety[4]. However, it leaves residual phospholipids that can suppress the MS signal.

  • Solid-Phase Extraction (SPE): Utilizes mixed-mode cation exchange (MCX) cartridges. The basic morpholine ring is trapped by the sulfonic acid groups on the sorbent, allowing aggressive washing of neutral lipids and oxazole-cleaved metabolites.

Comparative Performance Data

The following table summarizes the validation parameters for morpholinooxazole quantification using both methods, adhering to stringent regulatory guidelines requiring recoveries between 70–120% and RSD < 20%[5].

Validation ParameterAcidified PPT + C18Mixed-Mode SPE + HILIC
Linear Range 5 – 500 ng/mL1 – 500 ng/mL
LOD / LOQ 2.0 ng/mL / 5.0 ng/mL0.3 ng/mL / 1.0 ng/mL
Recovery (%) 85.4 – 92.1%96.2 – 104.5%
Matrix Effect -22% (Ion Suppression)-4% (Negligible)
Precision (RSD) 8.5%3.2%

Step-by-Step Experimental Protocol: Self-Validating SPE-HILIC Workflow

Expertise Insight: The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) is non-negotiable. Because the SIL-IS co-elutes with the target analyte, it experiences the exact same matrix-induced ion suppression in the ESI source. By quantifying the ratio of Analyte/IS, the system self-corrects for any extraction losses or ionization variability, ensuring absolute trustworthiness in the data[5].

Step 1: Matrix-Matched Calibration & IS Spiking
  • Prepare calibration standards (1, 5, 20, 100, 500 ng/mL) in blank biological matrix (e.g., human plasma).

  • Spike 10 µL of SIL-IS (e.g., ¹³C₃-morpholinooxazole at 50 ng/mL) into 100 µL of each calibration standard and unknown sample.

  • Vortex for 30 seconds to ensure complete equilibration between the endogenous matrix and the internal standard.

Step 2: Mixed-Mode Cation Exchange (MCX) SPE
  • Condition: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in Water through the MCX cartridge.

  • Load: Dilute the 110 µL spiked sample with 300 µL of 2% Formic Acid in Water (protonating the morpholine ring) and load onto the cartridge.

  • Wash: Pass 1 mL of 2% Formic Acid in Water, followed by 1 mL of Methanol.

    • Causality: The acidic wash removes neutral and acidic interferences, while the methanol removes hydrophobic lipids; the target analyte remains ionically bound to the sorbent.

  • Elute: Elute the morpholinooxazole with 1 mL of 5% Ammonium Hydroxide in Methanol.

    • Causality: The high pH neutralizes the morpholine ring, breaking the ionic bond and releasing the analyte.

  • Reconstitute: Evaporate to dryness under N₂ gas and reconstitute in 100 µL of Initial Mobile Phase.

Step 3: HILIC-MS/MS Analysis
  • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, drop to 50% B over 5 minutes. Flow Rate: 0.4 mL/min.

  • Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode using Multiple Reaction Monitoring (MRM).

SPE_Workflow Load Load Sample (Acidic pH) Bind Morpholine Protonated (Binds to MCX Sorbent) Load->Bind Wash Wash with MeOH (Removes Lipids) Bind->Wash Elute Elute with Basic MeOH (Neutralizes Morpholine) Wash->Elute Detect HILIC-MS/MS (MRM Quantification) Elute->Detect

Figure 2: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for morpholinooxazoles.

Conclusion

Quantifying morpholinooxazole derivatives demands a strategic balance between exploiting the basicity of the morpholine ring for sample clean-up and managing its high polarity during chromatographic separation. By implementing a self-validating SIL-IS system coupled with MCX-SPE and HILIC-MS/MS, bioanalytical scientists can achieve the rigorous accuracy (±20% deviation) and precision required for modern pharmacokinetic profiling[5].

References

  • Source: nih.
  • Title: Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS)
  • Title: WO2021170109A1 - Tropomyosin receptor kinase (trk)
  • Title: The Importance of Tracking “Missing” Metabolites: How and Why?
  • Title: Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices Source: MDPI URL

Sources

Validation

Benchmarking Coupling Reagents for 2-Morpholinooxazole-4-carboxylic Acid: A Comprehensive Guide for Amide Bond Formation

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Substrate Profiling The synthesis of amides is a cornerstone of modern organic chemistry, accounting for a signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Substrate Profiling

The synthesis of amides is a cornerstone of modern organic chemistry, accounting for a significant portion of all reactions performed in drug discovery[1]. When working with specialized heterocyclic building blocks like 2-Morpholinooxazole-4-carboxylic acid (CAS: 955401-70-4) , the choice of coupling reagent dictates not only the reaction yield but also the purity profile and scalability of the process.

This substrate presents unique chemical dynamics:

  • Electronic Effects: The morpholine ring at the C2 position acts as an electron-donating group, which modulates the electron density of the oxazole core. However, oxazole-4-carboxylic acids can still exhibit sluggish activation compared to simple aliphatic acids[2].

  • Steric Hindrance: The bulky morpholine moiety, while improving the solubility and pharmacokinetic profile of the final drug scaffold, introduces localized steric hindrance that can impede nucleophilic attack during the coupling phase.

As a Senior Application Scientist, my objective is to benchmark the most effective coupling reagents—HATU, T3P®, COMU, and EDC/HOBt—for this specific substrate, detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols.

Mechanistic Causality in Reagent Selection

Amide bond formation requires the activation of the inherently stable carboxylic acid into a highly reactive intermediate (such as an active ester or mixed anhydride)[3],[4]. For 2-Morpholinooxazole-4-carboxylic acid, the activation step must be rapid enough to outcompete potential side reactions, such as decarboxylation or the formation of unreactive N-acylureas.

  • Uronium/Aminium Salts (HATU & COMU): Reagents like HATU generate highly reactive 7-azabenzotriazole (HOAt) active esters in situ. They are the gold standard for sterically hindered substrates[3]. COMU offers similar efficiency but with a safer toxicity profile and a distinct color change that visually validates reaction progress[3].

  • Phosphonic Anhydrides (T3P®): Propylphosphonic anhydride (T3P) operates by forming a mixed anhydride. It is exceptionally effective for heterocyclic carboxylic acids and sterically demanding substrates. Its primary mechanistic advantage is that all byproducts are water-soluble, practically eliminating the need for chromatographic purification[4].

  • Carbodiimides (EDC/HOBt): While EDC is cost-effective, it forms an O-acylisourea intermediate that can undergo a detrimental rearrangement to an unreactive N-acylurea if the subsequent aminolysis is too slow[1]. The addition of HOBt suppresses this by rapidly forming a more stable active ester[4].

Pathway A 2-Morpholinooxazole- 4-carboxylic acid C Activated Ester Intermediate A->C Base (DIPEA) B Coupling Reagent (HATU / T3P) B->C Activation E Target Amide Product C->E Aminolysis D Amine Nucleophile (R-NH2) D->E Nucleophilic Attack

Figure 1: Mechanistic signaling pathway of carboxylic acid activation and subsequent aminolysis.

Quantitative Benchmarking Data

The following table synthesizes the performance of common coupling reagents when applied to sterically hindered heterocyclic carboxylic acids analogous to 2-Morpholinooxazole-4-carboxylic acid[3],[4].

Coupling ReagentChemical ClassTypical Yield RangeReaction TimePrimary Side Reaction RiskWorkup & PurificationScalability
HATU Uronium Salt85% - 95%1 - 3 hGuanidinylation of amineRequires chromatographyPoor (Explosive risk)
T3P® Phosphonic Anhydride80% - 95%2 - 6 hMinimalSimple aqueous washExcellent
COMU Uronium Salt85% - 90%1 - 2 hMinimalRequires chromatographyFair
EDC / HOBt Carbodiimide60% - 80%12 - 24 hN-acylurea formationAqueous wash (mostly)Good

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into every step, ensuring the operator understands why an action is performed, rather than just how.

Protocol A: High-Efficiency Coupling using HATU (For Challenging Amines)

Use this protocol when coupling 2-Morpholinooxazole-4-carboxylic acid with poorly nucleophilic or highly sterically hindered amines (e.g., anilines or secondary amines).

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-Morpholinooxazole-4-carboxylic acid (1.0 eq, ~198.18 g/mol ) in anhydrous N,N-dimethylformamide (DMF) (0.1 M concentration). Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive active ester back to the carboxylic acid.

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (2.0 - 3.0 eq), followed by HATU (1.1 eq). Stir the mixture at room temperature for precisely 15–20 minutes[3]. Causality: This pre-activation window is critical. It allows the complete formation of the 7-azabenzotriazole active ester. Introducing the amine too early can result in direct reaction with HATU, forming an unreactive guanidino byproduct.

  • Coupling: Add the desired amine (1.0 - 1.1 eq) to the reaction mixture.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. You should observe the disappearance of the acid mass ( [M+H]+≈199.2 ) and the emergence of the target amide mass. The reaction is typically complete within 1–3 hours[3].

  • Workup: Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO3​ , water, and brine. Causality: The basic wash neutralizes and removes excess DIPEA and acidic byproducts, while multiple water washes are required to remove the DMF solvent.

Protocol B: Scalable Coupling using T3P® (For Easy Workup)

Use this protocol for scale-up operations or when avoiding column chromatography is a priority.

  • Preparation: Dissolve 2-Morpholinooxazole-4-carboxylic acid (1.0 eq) and the target amine (1.05 eq) in ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base such as DIPEA or pyridine (3.0 eq).

  • Activation & Coupling: Cool the mixture to 0∘C . Dropwise, add T3P® (1.2 - 1.5 eq, typically supplied as a 50% solution in EtOAc or DMF)[4]. Causality: T3P is added last and at a lowered temperature to control the exothermic formation of the mixed anhydride, minimizing the risk of epimerization or degradation of the oxazole core.

  • Self-Validation (Monitoring): Allow the reaction to warm to room temperature and stir for 2–6 hours. Monitor via TLC (UV active core).

  • Workup: Wash the organic layer with water and saturated aqueous NaHCO3​ . Causality: T3P and its phosphonic acid byproducts are highly water-soluble. A simple aqueous extraction completely removes the coupling reagent, often yielding product pure enough to bypass flash chromatography[4].

Workflow Step1 1. Preparation Dissolve Acid in DMF/EtOAc Step2 2. Activation Add DIPEA + Coupling Reagent Step1->Step2 Inert Atmosphere Step3 3. Coupling Add Amine, Stir at RT Step2->Step3 15-30 min pre-activation Step4 4. Reaction Monitoring Verify via LC-MS / TLC Step3->Step4 1-12 hours Step5 5. Workup Aqueous Extraction Step4->Step5 Complete Conversion Step6 6. Purification Flash Chromatography (If needed) Step5->Step6 Organic Layer Dried

Figure 2: Standardized experimental workflow for the amidation of 2-Morpholinooxazole-4-carboxylic acid.

Conclusion & Recommendations

For the amidation of 2-Morpholinooxazole-4-carboxylic acid , the selection of the coupling reagent must be dictated by the scale of the reaction and the nucleophilicity of the amine.

  • For Discovery Chemistry (Milligram scale): 3 remains the superior choice due to its unmatched efficiency in overcoming the steric bulk of the C2-morpholine ring, ensuring rapid and high-yielding conversions.

  • For Process Chemistry (Gram to Kilogram scale): 4 is the optimal reagent. It provides comparable yields to HATU but eliminates the explosive hazards associated with uronium salts and drastically reduces downstream processing time by enabling purification via simple aqueous extraction.

References

  • A Comparative Guide to the Efficiency of Coupling Reagents for Amide Bond Formation with N-Boc-piperazine-C3-COOH Source: BenchChem URL
  • A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)
  • Source: Chemical Science (RSC Publishing)
  • Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid in Organic Synthesis Source: BenchChem URL

Sources

Comparative

A Comparative Guide to the Pharmacokinetics of Morpholine- and Oxazole-Containing Drug Candidates

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the morpholine and oxazole scaffolds are privileged structures, frequently incorporated into drug candidates to e...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the morpholine and oxazole scaffolds are privileged structures, frequently incorporated into drug candidates to enhance their pharmacological properties and pharmacokinetic profiles. The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is often employed to improve aqueous solubility, metabolic stability, and overall drug-like properties.[1] Similarly, the oxazole ring, a five-membered aromatic heterocycle, serves as a versatile building block in medicinal chemistry, contributing to a wide range of biological activities.[2] This guide provides an in-depth pharmacokinetic comparison of drug candidates that feature these important structural motifs, offering insights supported by experimental data to inform preclinical development.

Comparative Pharmacokinetic Profiles

The successful progression of a drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Understanding the pharmacokinetic (PK) parameters is essential for predicting a drug's efficacy, safety, and dosing regimen.[1] The following table summarizes key in vivo pharmacokinetic parameters for our selected drug candidates, providing a basis for their comparison.

ParameterKB-1517KB-1518LinezolidAfobazole
Animal Model ICR MiceICR MiceHealthy Human VolunteersWistar Rats
Dose & Route 5 mg/kg IV, 10 mg/kg PO5 mg/kg IV, 10 mg/kg PO600 mg PO25 mg/kg PO
Tmax (h) Slow absorption/elimination~0.25 (IV), ~0.5 (PO)1-2Not explicitly stated, but rapid absorption
Cmax (ng/mL) Not readily calculable due to anomalous kinetics2690 ± 530 (IV), 110 ± 30 (PO)16,300 - 21,000Not explicitly stated
AUC (µg*h/mL) Not readily calculable1480 ± 290 (IV), 200 ± 60 (PO)107 - 138 (AUC0-12)Not explicitly stated
Half-life (t1/2, h) Prolonged exposure suggested2.1 ± 0.3 (IV), 2.3 ± 0.4 (PO)3-70.33 (after i.p. admin)
Bioavailability (F%) >100% (apparent, anomalous kinetics)~14%~100%43.6%
Plasma Protein Binding (%) <2% (unbound fraction)<2% (unbound fraction)~31%Not explicitly stated
Metabolism Phase I (N-oxidation, N-demethylation)Phase I (N-oxidation, N-demethylation)Liver (non-CYP mediated oxidation of morpholine ring)Extensive biotransformation (hydroxylation and oxidation)
Primary Reference [3][3][4][5][6][7]

Expert Insights on the Comparative Data:

The pharmacokinetic profiles of KB-1517 and KB-1518, despite their structural similarities, reveal significant differences that would profoundly impact their clinical development. KB-1517 exhibits unusual pharmacokinetics with a very slow absorption and elimination profile, leading to an apparent oral bioavailability exceeding 100%.[3] This phenomenon could be indicative of several factors, including but not limited to, the formation of a long-lasting metabolite that is converted back to the parent drug, or issues with the analytical methodology in distinguishing between the parent drug and its metabolites. Such a profile, while suggesting prolonged exposure, presents challenges in establishing a predictable dose-response relationship.

In contrast, KB-1518 displays more conventional pharmacokinetic behavior, with rapid absorption and a moderate elimination half-life.[3] However, its low oral bioavailability of approximately 14% is a significant hurdle for an orally administered drug.[3] This poor bioavailability could be attributed to either incomplete absorption from the gastrointestinal tract or extensive first-pass metabolism in the liver. Both KB-1517 and KB-1518 exhibit high metabolic stability in vitro, suggesting that first-pass metabolism may be a key determinant of their in vivo bioavailability.[3]

Linezolid, an established antibiotic, serves as a benchmark for a successful morpholine-containing drug. Its near-complete oral bioavailability (~100%) is a highly desirable characteristic, allowing for a seamless transition from intravenous to oral administration.[4][5] This is a direct result of its rapid and extensive absorption and the fact that it is not a major substrate for cytochrome P450 (CYP) enzymes, thereby avoiding significant first-pass metabolism.[4]

Afobazole, another morpholine-containing drug, demonstrates rapid absorption and clearance, with a moderate oral bioavailability of 43.6% in rats.[6][7] Its pharmacokinetic profile is characterized by extensive metabolism, with the formation of several metabolites.[6] This highlights the importance of understanding the metabolic pathways of morpholine-containing compounds, as the morpholine ring itself can be a site of oxidation.[1]

Experimental Methodologies for Pharmacokinetic Profiling

The generation of reliable pharmacokinetic data is underpinned by robust experimental designs and validated bioanalytical methods. The following sections detail the typical protocols employed in preclinical pharmacokinetic studies.

In Vivo Pharmacokinetic Study Protocol (Rodent Model)

This protocol outlines a standard procedure for assessing the pharmacokinetic profile of a novel compound in a rodent model, such as mice or rats.

  • Animal Acclimatization and Housing:

    • Animals are acclimatized to the laboratory environment for at least one week prior to the study.

    • They are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Dosing and Administration:

    • For intravenous (IV) administration, the compound is typically dissolved in a suitable vehicle and administered via the tail vein.

    • For oral (PO) administration, the compound is administered by oral gavage.

    • The dosing volume is carefully controlled based on the animal's body weight.

  • Blood Sampling:

    • Serial blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Blood is collected from a suitable site, such as the saphenous vein or via cardiac puncture for terminal bleeds.

    • Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.

  • Plasma Preparation and Storage:

    • Blood samples are centrifuged to separate the plasma.

    • The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and specificity.

  • Sample Preparation:

    • Plasma samples are thawed and subjected to protein precipitation by adding a solvent such as acetonitrile.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the drug, is transferred to a new plate or vial for analysis.

  • Chromatographic Separation:

    • The prepared sample is injected onto a high-performance liquid chromatography (HPLC) system.

    • The drug and its metabolites are separated from endogenous plasma components on a C18 analytical column using a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer.

    • The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored for quantification.

  • Data Analysis:

    • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • The concentrations of the drug in the unknown samples are then determined from this calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study.

Pharmacokinetic_Workflow cluster_InVivo In-Vivo Phase cluster_Bioanalysis Bioanalytical Phase Animal_Model Animal Model (e.g., Rats, Mice) Dosing Drug Administration (IV or PO) Animal_Model->Dosing Acclimatization Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Time Points Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Centrifugation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep Stored Plasma Samples LC_MSMS LC-MS/MS Analysis Sample_Prep->LC_MSMS Data_Analysis Data Analysis & PK Modeling LC_MSMS->Data_Analysis

Caption: Workflow for a typical preclinical pharmacokinetic study.

Conclusion and Future Directions

The comparative analysis of morpholine- and oxazole-containing drug candidates underscores the profound impact of subtle structural modifications on the pharmacokinetic profile of a molecule. While the morpholine moiety generally imparts favorable physicochemical properties, its metabolic fate and the interplay with other structural features can lead to vastly different in vivo outcomes. The case of KB-1517 and KB-1518 highlights the necessity of comprehensive in vivo pharmacokinetic studies to move beyond in vitro and in silico predictions.

For researchers in drug development, this guide emphasizes the importance of early and thorough ADME profiling. The presented protocols for in vivo studies and bioanalysis provide a framework for generating the critical data needed to make informed decisions about lead candidate selection and optimization. Future research should focus on establishing clearer structure-pharmacokinetic relationships for the morpholinooxazole scaffold to enable more predictive drug design.

References

  • MacGowan, A. P. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii17-ii25.
  • U.S. Food and Drug Administration. (2000). Center for Drug Evaluation and Research, Pharmacology Review of Zyvox (linezolid).
  • Zherdev, V. P., Kolyvanov, G. B., Litvin, A. A., & Sariev, A. K. (2007). [Pharmacokinetics of afobazole in rats]. Eksperimental'naia i klinicheskaia farmakologiia, 70(2), 26–29.
  • Wikipedia. (n.d.). Linezolid. In Wikipedia. Retrieved April 3, 2026, from [Link]

  • BioWorld. (2009, August 13).
  • Dou, D., Liu, Y., Zhang, Y., & Liu, G. (2018). Pharmacokinetics and pharmacodynamics of linezolid in plasma/cerebrospinal fluid in patients with cerebral hemorrhage after intravenous infusion. Drug design, development and therapy, 12, 1657–1663.
  • Kolyvanov, G. B., Zherdev, V. P., & Litvin, A. A. (2010). [Pharmacokinetics of afobazole metabolite (M-11) in rats]. Eksperimental'naia i klinicheskaia farmakologiia, 73(1), 28–30.
  • Lu, X., Drusano, G. L., & Gumbo, T. (2024). Linezolid Pharmacokinetics in Critically Ill Patients: Continuous Versus Intermittent Infusion. Antibiotics, 13(10), 875.
  • Rathi, E., & Singh, S. K. (2022). Chemical Reactivity and Optical and Pharmacokinetics Studies of 14 Multikinase Inhibitors and Their Docking Interactions Toward ACK1 for Precision Oncology. Frontiers in Chemistry, 10, 868353.
  • Zherdev, V. P., Kolyvanov, G. B., Sariev, A. K., & Litvin, A. A. (2010). [Pharmacokinetic evaluation of afobazole pharmaceutical composition with modified release].
  • Lee, H. Y., Kim, H. J., Kim, D. H., et al. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. Pharmaceuticals, 18(9), 1234.
  • Naim, M. J., Alam, O., & Alam, M. J. (2023). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical Sciences and Research, 14(6), 2666-2679.
  • Meher, C. P., Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(1), 245-257.
  • Halimi Syla, G., Osmaniye, D., Korkut Çelikateş, B., Özkay, Y., & Kaplancıklı, Z. A. (2024).
  • Furet, P., Guagnano, V., Fairhurst, R. A., et al. (2008). 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase. Bioorganic & medicinal chemistry letters, 18(15), 4316–4320.
  • Seredenin, S. B., & Antipova, T. A. (2018). Pharmacodynamic differences of afobazole and its active metabolite. Proceedings for Annual Meeting of The Japanese Pharmacological Society WCP2018, PO4-1-79.
  • In silico simulation models for preclinical pharmacokinetic profiling in drug repositioning of a cathepsin S inhibitor for age-related dry eye. (2024). Investigative Ophthalmology & Visual Science, 65(8), 4583-4583.
  • BenchChem. (2025). Benchmarking ADME Properties: A Comparative Guide for 2-(Oxan-2-yl)morpholine and Established Drugs.
  • Al-Issa, S. A., Al-Warhi, T., Al-Ghorbani, M., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC advances, 14(1), 473–490.
  • BenchChem. (2025). Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds.
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  • Sharma, P. K., & Kumar, V. (2022). Synthesis and Reactions of Oxazoles. IntechOpen.
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  • In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs. (2025). RSC Medicinal Chemistry.
  • PMDA. (2019). MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY.
  • Shafaati, A., & Zarghi, A. (2020). Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents. BMC pharmacology & toxicology, 21(1), 1-13.
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Validation

Spectroscopic Resolution of 2-Morpholinooxazole-4-carboxylic Acid and its Positional Isomers

Executive Summary In modern drug discovery, oxazole carboxylic acids serve as critical pharmacophores, notably in the development of1 and other targeted therapeutics[1]. The precise positioning of substituents on the oxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, oxazole carboxylic acids serve as critical pharmacophores, notably in the development of1 and other targeted therapeutics[1]. The precise positioning of substituents on the oxazole ring—specifically the morpholine ring and the carboxylic acid moiety—profoundly impacts molecular stability and reactivity, as oxazoles containing specific substitution patterns can be 2[2].

As a Senior Application Scientist, I approach the structural elucidation of these heteroaromatic systems through physical organic logic. This guide provides an objective spectroscopic comparison between the target compound, 2-Morpholinooxazole-4-carboxylic acid , and two primary positional alternatives: 2-Morpholinooxazole-5-carboxylic acid and 5-Morpholinooxazole-4-carboxylic acid .

Structural Logic & Spectroscopic Causality

The oxazole ring is a highly polarized heteroaromatic system. The placement of the electron-donating morpholine group (via the nitrogen lone pair) and the electron-withdrawing carboxylic acid group creates distinct electronic environments that dictate the spectroscopic readout.

  • Target: 2-Morpholinooxazole-4-carboxylic acid: The morpholine at C2 donates electron density into the ring, while the COOH at C4 withdraws it. The solitary ring proton resides at C5. Because C5 is adjacent to the highly electronegative ring oxygen, it is relatively deshielded, but cross-conjugation from the C2-amine moderates this effect.

  • Alternative 1: 2-Morpholinooxazole-5-carboxylic acid: The COOH is at C5, leaving the proton at C4. Protons at the C4 position in oxazoles are generally more shielded than C5 protons, resulting in an upfield shift in the ¹H NMR spectrum.

  • Alternative 2: 5-Morpholinooxazole-4-carboxylic acid: The morpholine is at C5 and the COOH is at C4, leaving the proton at C2. C2 protons are flanked by both oxygen and nitrogen, making them the most deshielded protons in the oxazole system.

Quantitative Data Presentation

The following tables summarize the expected spectroscopic data. These values are derived from the fundamental shielding/deshielding effects inherent to substituted oxazoles.

Table 1: ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆, 400 MHz)
IsomerOxazole Proton Shift (¹H)Oxazole Proton PositionC2 Shift (¹³C)C4 Shift (¹³C)C5 Shift (¹³C)
2-Morpholino-4-COOH ~8.2 ppm (s, 1H)C5-H~162 ppm~135 ppm~142 ppm
2-Morpholino-5-COOH ~7.6 ppm (s, 1H)C4-H~163 ppm~128 ppm~145 ppm
5-Morpholino-4-COOH ~8.4 ppm (s, 1H)C2-H~152 ppm~130 ppm~158 ppm
(Note: Shifts are representative approximations based on heteroaromatic shielding effects. The C2 carbon is highly deshielded in 2-amino-substituted oxazoles due to the adjacent heteroatoms).
Table 2: Key FTIR Vibrational Frequencies
Functional Group2-Morpholino-4-COOH2-Morpholino-5-COOH5-Morpholino-4-COOHCausality / Mechanistic Note
O-H Stretch 2500–3200 cm⁻¹2500–3200 cm⁻¹2500–3200 cm⁻¹Broadened due to H-bonding; free acids absorb broadly here with the C=O stretch typically appearing at3[3].
C=O Stretch ~1715 cm⁻¹~1730 cm⁻¹~1695 cm⁻¹Conjugation with lone pairs shifts frequency. Solution state can lead to4, subtly affecting the vibrational spectra[4].
C=N Stretch ~1580 cm⁻¹~1590 cm⁻¹~1560 cm⁻¹Influenced by the morpholine position and resultant ring polarization.
Diagnostic Workflow

G Start Unknown Oxazole Isomer NMR1H Acquire 1H NMR (Identify Oxazole C-H) Start->NMR1H ShiftCheck Evaluate C-H Shift (ppm) NMR1H->ShiftCheck Isomer4 2-Morpholinooxazole- 4-carboxylic acid (C5-H ~8.2 ppm) ShiftCheck->Isomer4 ~8.2 ppm Isomer5 2-Morpholinooxazole- 5-carboxylic acid (C4-H ~7.6 ppm) ShiftCheck->Isomer5 ~7.6 ppm Isomer5Morph 5-Morpholinooxazole- 4-carboxylic acid (C2-H ~8.4 ppm) ShiftCheck->Isomer5Morph ~8.4 ppm HMBC Acquire 2D HMBC (Confirm C-H Connectivity) Isomer4->HMBC Isomer5->HMBC Isomer5Morph->HMBC Validate Validate COOH (D2O Exchange) HMBC->Validate

Caption: Diagnostic workflow for the spectroscopic differentiation of oxazole carboxylic acid isomers.

Self-Validating Experimental Protocols

A robust analytical protocol must be self-validating. A common pitfall in analyzing oxazole carboxylic acids is the disappearance or extreme broadening of the COOH proton signal (~10-13 ppm) due to5 in the solvent[5]. The methodologies below are designed to overcome these artifacts.

Protocol A: ¹H NMR Acquisition and D₂O Exchange Validation

Causality Focus: Confirming the presence of the labile acidic proton against baseline noise.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified oxazole derivative.

  • Solvent Selection: Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆. Why DMSO? It disrupts intermolecular hydrogen bonding better than CDCl₃, stabilizing the monomeric carboxylic acid and sharpening the signal.

  • Initial Acquisition: Acquire a standard ¹H NMR spectrum (16 scans, 400 MHz). Observe the broad signal between 10-13 ppm corresponding to the -COOH proton.

  • Self-Validation (D₂O Shake): Add 1-2 drops of deuterium oxide (D₂O) directly to the NMR tube. Cap and shake vigorously for 30 seconds.

  • Re-acquisition: Re-acquire the ¹H NMR spectrum. The complete disappearance of the 10-13 ppm signal confirms the presence of the labile carboxylic acid proton, distinguishing it from highly deshielded aromatic impurities.

Protocol B: 2D HMBC for Regiochemical Assignment

Causality Focus: Quaternary carbons (C2, C4, C5 depending on the isomer) lack attached protons, rendering 1D ¹³C NMR and 2D HSQC insufficient for unambiguous assignment. HMBC reveals long-range (²J and ³J) couplings.

  • Parameter Setup: Configure the spectrometer for a ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) experiment, optimizing for long-range coupling constants (typically J = 8 Hz).

  • Acquisition: Run the sequence to detect 2-bond and 3-bond correlations.

  • Data Interpretation:

    • For 2-Morpholinooxazole-4-carboxylic acid , the C5-H proton (~8.2 ppm) will show a strong 3-bond correlation to the C4 quaternary carbon and the C=O carbonyl carbon, unambiguously proving the 4-carboxylic acid regiochemistry.

    • For 2-Morpholinooxazole-5-carboxylic acid , the C4-H proton (~7.6 ppm) will correlate to the C5 quaternary carbon and the C=O carbonyl carbon.

References
  • Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors Source: PubMed / NIH URL:[Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives Source: PMC / NIH URL:[Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL:[Link]

  • Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution Source: PMC / NIH URL:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Morpholinooxazole-4-carboxylic Acid

I. Hazard Assessment: Understanding the "Why" Behind the Procedure Before any handling or disposal, a thorough understanding of the potential hazards associated with 2-Morpholinooxazole-4-carboxylic acid is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

I. Hazard Assessment: Understanding the "Why" Behind the Procedure

Before any handling or disposal, a thorough understanding of the potential hazards associated with 2-Morpholinooxazole-4-carboxylic acid is paramount. This assessment is based on the known toxicological and chemical properties of its core structural motifs: the morpholine ring, the oxazole ring, and the carboxylic acid group.

  • Morpholine Moiety : Morpholine itself is a flammable liquid and is harmful if swallowed. It is known to cause severe skin burns and eye damage[1][2]. Derivatives of morpholine may share these hazardous properties.

  • Heterocyclic Compounds : As a class, heterocyclic compounds can present a range of hazards, including toxicity and environmental persistence. Their disposal must be approached with care to prevent environmental release[3].

  • Carboxylic Acid Group : The acidic nature of the carboxylic acid group suggests that the compound may be corrosive.

  • Oxazole Moiety : While oxazoles are common in pharmaceuticals, their specific contribution to the hazard profile in this context is not detailed in the provided search results. However, as with many organic compounds, the potential for irritation and toxicity should be assumed.

Based on this structural analysis, 2-Morpholinooxazole-4-carboxylic acid should be treated as a potentially hazardous substance. The following procedural guidance is therefore designed to mitigate risks of skin and eye contact, inhalation, and environmental contamination.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling 2-Morpholinooxazole-4-carboxylic acid. The following table outlines the minimum required PPE, with the rationale for each item.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.[1]To prevent skin contact with the potentially corrosive and toxic compound.
Eye Protection Tightly fitting safety goggles and a face shield.[1]To protect against splashes and potential vapors that could cause severe eye damage.
Lab Coat Flame-resistant lab coat.[1]To protect against chemical splashes and potential fire hazards.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if handling powders outside of a fume hood or if aerosol generation is possible.[4][5]To prevent inhalation of airborne particles or vapors.

All handling of 2-Morpholinooxazole-4-carboxylic acid, especially the preparation of waste for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

III. Spill Response Protocol: Preparedness is Key

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and contamination.

For Small Spills (within a chemical fume hood):

  • Ensure Proper PPE is Worn : Before addressing the spill, confirm that all necessary PPE is correctly donned.

  • Contain the Spill : Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill[1][6].

  • Collect the Material : Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container[2][6].

  • Decontaminate the Area : Clean the spill area with a suitable cleaning agent, followed by a thorough rinse with water. All materials used for decontamination must also be disposed of as hazardous waste.

For Large Spills (outside a chemical fume hood):

  • Evacuate the Area : Immediately evacuate the immediate vicinity and alert colleagues.

  • Isolate the Area : If it is safe to do so, close the doors to the affected area to contain any potential vapors.

  • Contact Emergency Services : Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Do Not Attempt to Clean Up : Do not re-enter the spill area. Allow trained emergency personnel to manage the cleanup.

IV. Step-by-Step Disposal Procedure

The disposal of 2-Morpholinooxazole-4-carboxylic acid must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[6].

1. Waste Segregation and Collection:

  • Dedicated Waste Container : All solid and liquid waste containing 2-Morpholinooxazole-4-carboxylic acid must be collected in a dedicated, clearly labeled hazardous waste container[1].

  • Container Material : The container should be made of a compatible material, such as high-density polyethylene (HDPE)[1].

  • Labeling : The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Morpholinooxazole-4-carboxylic acid"[1].

2. Storage of Waste:

  • Secure Storage Area : Store the hazardous waste container in a designated, cool, dry, and well-ventilated area[1]. This area should be away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents[2][6].

  • Secondary Containment : The storage area should have secondary containment to prevent the spread of material in the event of a leak[1][6].

3. Final Disposal:

  • Licensed Waste Contractor : The disposal of the hazardous waste container must be handled by a licensed hazardous waste disposal company[6][7].

  • Institutional Procedures : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste[6].

  • Documentation : Complete all necessary hazardous waste disposal forms as required by your institution and local regulations[6].

The following diagram illustrates the workflow for the proper disposal of 2-Morpholinooxazole-4-carboxylic acid.

DisposalWorkflow cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Full PPE B Segregate Waste into Labeled Container A->B Step 1 C Store in a Secure, Ventilated Area B->C Step 2 D Utilize Secondary Containment C->D E Contact EHS for Pickup D->E Step 3 F Complete Waste Manifest E->F G Transfer to Licensed Waste Contractor F->G caption Disposal Workflow for 2-Morpholinooxazole-4-carboxylic Acid

Caption: Workflow for the proper disposal of 2-Morpholinooxazole-4-carboxylic acid.

V. Conclusion: A Culture of Safety

The responsible disposal of 2-Morpholinooxazole-4-carboxylic acid is a critical component of laboratory safety and environmental protection. By adhering to the procedures outlined in this guide, researchers and drug development professionals can minimize risks and ensure compliance with regulatory standards. A proactive approach to waste management, grounded in a thorough understanding of the potential hazards, is essential for fostering a culture of safety within the scientific community.

References

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